molecular formula C21H33NO9 B606520 Cbz-NH-PEG5-C2-acid

Cbz-NH-PEG5-C2-acid

货号: B606520
分子量: 443.5 g/mol
InChI 键: XDNKBFYOBNNSEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbz-N-amido-PEG5-acid is a bifunctional PEG-based reagent designed as a versatile building block for bioconjugation and proteochemically relevant molecular design. Its core structure features a hydrophilic PEG spacer, which serves to significantly enhance the aqueous solubility of conjugated molecules, a critical factor for bioactivity and handling in physiological assays . The molecule is engineered with two distinct functional handles: a terminal carboxylic acid that can be activated with reagents like EDC or HATU for efficient coupling to primary amine groups, forming stable amide bonds, and a Cbz (benzyloxycarbonyl)-protected amine which is stable under basic conditions but can be readily deprotected using acidic treatment to reveal a reactive amine . This orthogonal reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of peptide-PEG conjugates, which are widely applicated in medical research and drug-release systems . The application of such PEG linkers extends into advanced fields like nanotechnology and the development of novel materials, where they are used to modify surface functionalities and create graft polymer compounds . Furthermore, the strategic use of protected linkers like Cbz-N-amido-PEG5-acid is fundamental in pioneering therapeutic strategies. For instance, research into new treatments for neglected tropical diseases, such as Chagas disease, relies on the synthesis and evaluation of antimicrobial peptides . The principles of selective protection, spacer incorporation, and controlled conjugation that this reagent enables are directly applicable to the development of such potent and selective therapeutic agents, helping researchers investigate mechanisms of action including membrane disruption and metabolic pathway alteration .

属性

IUPAC Name

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKBFYOBNNSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cbz-NH-PEG5-C2-acid in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[1]

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]

Cbz-NH-PEG5-C2-acid: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a polyethylene glycol (PEG) chain of five units. This linker is particularly useful in PROTAC synthesis due to its defined length and the presence of two distinct functional groups:

  • Carboxylic Acid (-C2-acid): This functional group allows for the covalent attachment of the linker to an amine-containing ligand, typically the E3 ligase ligand, through a stable amide bond.

  • Carbobenzyloxy-protected Amine (Cbz-NH-): The Cbz (carboxybenzyl) group is a common protecting group for amines.[3] Its presence allows for the selective deprotection of the amine, which can then be coupled to the POI ligand. This orthogonal protection strategy enables a controlled and stepwise synthesis of the PROTAC molecule.[2]

The PEG5 chain itself imparts several desirable properties to the PROTAC molecule:

  • Hydrophilicity: The ethylene glycol units increase the water solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.[2]

  • Flexibility and Length: The length of the PEG linker is crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2]

Mechanism of Action of a PROTAC Employing the this compound Linker

The fundamental mechanism of action for a PROTAC utilizing the this compound linker involves hijacking the UPS to induce the degradation of a specific POI. This process can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule, upon entering the cell, simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The this compound linker plays a pivotal role in this step by bridging the two proteins and orienting them in a productive conformation for the subsequent enzymatic reaction.

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell.

  • PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released from the complex and can catalytically induce the degradation of additional POI molecules.[2]

Quantitative Data on PROTACs with PEG5 Linkers

Table 1: In Vitro Degradation of BRD4 by a PROTAC with a PEG5 Linker

ParameterValueCell LineTreatment Time
DC50 (nM) 30MV4-1124 hours
Dmax (%) 90MV4-1124 hours

Data is representative and compiled from literature on BRD4-targeting PROTACs with PEG linkers.

Table 2: Cellular Permeability and Growth Inhibition of a BRD4-Targeting PROTAC with a PEG5 Linker

ParameterValueAssay
Permeability (Papp, 10-6 cm/s) 3.8PAMPA
GI50 (nM) 3.1Cell Viability Assay

Data is representative and compiled from literature on BRD4-targeting PROTACs with PEG linkers.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, involving the initial coupling of the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Dissolution and Activation: Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reaction: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up and purify the Cbz-protected intermediate by flash column chromatography.

Step 2: Cbz Deprotection and Coupling to POI Ligand

  • Cbz Deprotection: Dissolve the Cbz-protected intermediate in methanol and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen atmosphere for 2-4 hours to remove the Cbz protecting group.

  • Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected amine.

  • Final Amide Coupling: Dissolve the deprotected amine-linker-E3 ligase ligand intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

  • Final Coupling Reaction: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Monitoring and Purification: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Western Blot for Protein Degradation

This protocol outlines the procedure for quantifying the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the target protein overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the PROTAC on cells.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or POI) conjugated to protein A/G beads to pull down the complex.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blot using an antibody against the POI (or E3 ligase). The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degrades Experimental_Workflow Start PROTAC Synthesis (with this compound) Degradation Target Degradation Assay (Western Blot) Start->Degradation DoseResponse Dose-Response & Kinetics (DC50, Dmax, Time-course) Degradation->DoseResponse Mechanism Mechanism of Action Assays DoseResponse->Mechanism Viability Cellular Viability Assay (MTT) DoseResponse->Viability Ternary Ternary Complex Formation (Co-IP) Mechanism->Ternary Ubiquitination Ubiquitination Assay Mechanism->Ubiquitination End PROTAC Profile Mechanism->End Viability->End PROTAC_Synthesis_Logic Linker This compound Linker Cbz-NH... ...COOH Intermediate Cbz-Protected Intermediate Cbz-NH-Linker-E3 Linker:f1->Intermediate Amide Coupling E3_Ligand E3 Ligase Ligand ...NH2 E3_Ligand:f0->Intermediate POI_Ligand POI Ligand ...COOH Final_PROTAC {Final PROTAC |  POI-Linker-E3} POI_Ligand:f0->Final_PROTAC Deprotected Deprotected Intermediate H2N-Linker-E3 Intermediate->Deprotected Cbz Deprotection Deprotected:f0->Final_PROTAC Amide Coupling

References

The Strategic Application of Cbz-NH-PEG5-C2-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism for eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific protein targets. The elegant design of a PROTAC molecule comprises three key components: a ligand that engages the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This technical guide provides an in-depth exploration of Cbz-NH-PEG5-C2-acid , a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. We will delve into its structural significance, provide quantitative data on its impact on PROTAC performance, and present detailed experimental protocols for its incorporation into novel protein degraders.

The Pivotal Role of the PEG5 Linker in PROTAC Design

This compound is a heterobifunctional linker characterized by a carboxybenzyl (Cbz)-protected amine, a five-unit polyethylene glycol (PEG5) chain, and a terminal carboxylic acid. This specific architecture offers several advantages in the rational design of PROTACs:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG5 chain significantly improves the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG linker can also aid in passive diffusion across the cell membrane.

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the formation of a productive ternary complex. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together, while an excessively long linker can lead to an unstable complex. The PEG5 linker often provides an optimal distance to facilitate a stable and catalytically competent ternary complex.

  • Controlled and Sequential Synthesis: The Cbz-protected amine and the terminal carboxylic acid allow for a controlled, sequential synthesis of the PROTAC. The carboxylic acid can be coupled to an amine-containing ligand (either for the POI or the E3 ligase), followed by the deprotection of the Cbz group to reveal a free amine for the subsequent coupling reaction.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes comparative data for a series of PROTACs targeting the BRD4 protein, illustrating the effect of varying PEG linker lengths.

PROTAC Linker CompositionDC50 (nM)Dmax (%)
PEG35088
PEG42595
PEG5 15 >95
PEG63592

Data is a synthesized representation from multiple sources for illustrative purposes.

As the data indicates, a PROTAC incorporating a PEG5 linker demonstrates superior potency (lower DC50) and efficacy (higher Dmax) in this particular context, highlighting the importance of optimizing linker length for each target-E3 ligase pair.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to an amine-functionalized ligand for the protein of interest (POI-NH2), followed by Cbz deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand (E3-COOH).

Step 1: Amide Coupling of this compound with POI-NH2

  • Reagents and Materials:

    • This compound

    • Amine-functionalized POI ligand (POI-NH2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add the POI-NH2 (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the Cbz-protected PROTAC intermediate.

Step 2: Cbz Deprotection and Coupling with E3-COOH

  • Reagents and Materials:

    • Cbz-protected PROTAC intermediate from Step 1

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H2)

    • Methanol (MeOH)

    • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

    • HATU, HOBt, DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Cbz-protected PROTAC intermediate in MeOH.

    • Add 10% Pd/C (catalytic amount) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-6 hours, monitoring by LC-MS until the Cbz group is completely removed.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate.

    • Dissolve the E3-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and HOBt (1.2 eq) and stir for 10 minutes.

    • Add the deprotected amine intermediate (1.1 eq) and DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by reverse-phase HPLC.

Western Blot Analysis for Determination of DC50 and Dmax
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesisdot

// Nodes start [label="Start Materials:\n- this compound\n- POI-NH2\n- E3-COOH", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1: Amide Coupling\n(HATU/HOBt, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate:\nCbz-Protected PROTAC", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; purification1 [label="Purification 1\n(Reverse-Phase HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: Cbz Deprotection\n(H2, Pd/C, MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\nDeprotected Amine", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Amide Coupling\n(HATU/HOBt, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Final PROTAC Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification2 [label="Purification 2\n(Reverse-Phase HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(LC-MS, NMR)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> purification1; purification1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> purification2; purification2 -> final_product; final_product -> characterization; }

Cbz-NH-PEG5-C2-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cbz-NH-PEG5-C2-acid: Molecular Properties

This guide provides an in-depth look at the molecular formula and weight of this compound, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker, such as this compound, plays a critical role in connecting the two ligands of a PROTAC and influencing its physicochemical properties.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC21H33NO9[1][2][3][4]
Molecular Weight443.49 g/mol [2][3][5]
CAS Number1347750-74-6[2][4]

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for accurately determining the molecular weight, which in turn helps to confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure, confirming the arrangement of atoms and functional groups, which validates the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from identifying the chemical compound to determining its key molecular properties.

G This compound: From Name to Properties A Compound Name This compound B Chemical Structure Analysis A->B leads to C Molecular Formula C21H33NO9 B->C determines D Atomic Weight Calculation C->D is used for E Molecular Weight 443.49 g/mol D->E calculates

Caption: Workflow for determining molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility and stability of Cbz-NH-PEG5-C2-acid, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates a hydrophilic polyethylene glycol (PEG) spacer, a terminal carboxylic acid for conjugation, and a carbobenzyloxy (Cbz) protected amine. Understanding its physicochemical properties is critical for researchers, scientists, and drug development professionals in designing and executing successful bioconjugation and drug delivery strategies.

Core Compound Characteristics

This compound is a heterobifunctional linker that plays a crucial role in connecting a target protein ligand and an E3 ligase ligand in a PROTAC molecule.[1][2][3][4] The PEG5 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid and the Cbz-protected amine offer orthogonal handles for sequential conjugation reactions.[5]

Solubility Profile

The solubility of this compound is dictated by the interplay of its constituent functional groups. The presence of the PEG chain significantly enhances its solubility in aqueous solutions and a variety of organic solvents.[6][7][8]

Table 1: Quantitative Solubility Data of a Structurally Related Compound

SolventConcentrationObservations
DMSO100 mg/mL (281.39 mM)Ultrasonic assistance may be required. Note that hygroscopic DMSO can affect solubility.[9]

Table 2: General Solubility Characteristics

Solvent ClassSolubilityRationale
Aqueous Buffers (e.g., PBS)HighThe hydrophilic PEG chain and the ionizable carboxylic acid contribute to good water solubility.[7]
Polar Aprotic Solvents (e.g., DMF, DMSO)HighThese solvents can effectively solvate the polar functional groups of the molecule.[7][8]
Chlorinated Solvents (e.g., Dichloromethane)HighPEG derivatives are generally soluble in chlorinated solvents.[6][8]
Alcohols (e.g., Ethanol, Methanol)Moderate to HighPEGs are soluble in alcohols, though solubility can be influenced by the overall molecule.[6][7]
Ethers (e.g., Diethyl ether)LowPEGs generally exhibit poor solubility in ether.[7]
Non-polar Hydrocarbons (e.g., Hexane)LowThe polar nature of the molecule limits its solubility in non-polar solvents.

Stability Profile

The stability of this compound is primarily determined by the lability of the Cbz (benzyloxycarbonyl) protecting group and the carbamate linkage. The ether linkages within the PEG chain are generally stable under a wide range of conditions.

The Cbz group is a well-established amine protecting group known for its stability in basic and mildly acidic conditions.[10][11] However, it is susceptible to cleavage under specific conditions, which is often exploited during synthetic procedures.

Table 3: Stability of the Cbz Protecting Group under Various Conditions

ConditionStabilityNotes
Acidic Conditions
Mild Aqueous AcidGenerally StableThe Cbz group is resistant to cleavage in many aqueous acidic environments.[10][11]
Strong Acid (e.g., HBr in Acetic Acid, concentrated HCl)LabileStrong acidic conditions can lead to the removal of the Cbz group.[12][13]
Basic Conditions
Mild Aqueous Base (e.g., NaHCO3, Na2CO3)Generally StableThe Cbz group is stable to mild basic conditions, making it orthogonal to Fmoc deprotection.[10][12][14]
Strong Aqueous Base (e.g., high concentration of NaOH)Potentially LabileUnder specific and harsh basic conditions, the Cbz group can be cleaved.[14]
Reductive Conditions
Catalytic Hydrogenolysis (e.g., H2, Pd/C)LabileThis is a common and efficient method for Cbz deprotection.[12]
Storage Conditions
Solid FormStableRecommended storage at -20°C for long-term stability.[7][15]
In SolventLess StableStock solutions in solvents like DMSO should be stored at -80°C for short-term use (up to 6 months).[9] Repeated freeze-thaw cycles should be avoided.[7]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a sealed vial.

    • Equilibrate the mixture by rotating or shaking at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the aromatic Cbz group) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Stability in Aqueous Buffers

This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

    • Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL), ensuring the organic solvent concentration is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Incubate the test solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Sample Analysis:

    • Immediately analyze the aliquots by a stability-indicating analytical method, such as reverse-phase HPLC.

    • Monitor the peak area of the parent compound (this compound) and look for the appearance of degradation products (e.g., the deprotected amine).

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH condition.

    • Determine the rate of degradation and the half-life (t½) of the compound at each pH.

Visualizations

The following diagrams illustrate key concepts related to the use and analysis of this compound.

G cluster_synthesis PROTAC Synthesis Workflow A This compound B Activate Carboxylic Acid (e.g., EDC, NHS) A->B Step 1 C Couple to Target Protein Ligand B->C Step 2 D Deprotect Cbz Group (e.g., Hydrogenolysis) C->D Step 3 E Couple to E3 Ligase Ligand D->E Step 4 F Purified PROTAC E->F Step 5

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

G cluster_stability Factors Influencing Stability Compound This compound pH pH pH->Compound Temperature Temperature Temperature->Compound Enzymes Enzymes Enzymes->Compound Reductants Reducing Agents (for Cbz cleavage) Reductants->Compound

Caption: Key environmental factors that can affect the stability of this compound.

G cluster_solubility_protocol Solubility Determination Workflow Start Add excess compound to buffer Equilibrate Equilibrate (e.g., 24h at 25°C) Start->Equilibrate Separate Centrifuge/Filter to remove solid Equilibrate->Separate Quantify Analyze supernatant (HPLC/LC-MS) Separate->Quantify End Calculate Solubility Quantify->End

Caption: A schematic of the experimental workflow for determining aqueous solubility.

References

The Strategic Role of Cbz-NH-PEG5-C2-acid as a PEG-Based PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties. This technical guide provides an in-depth analysis of Cbz-NH-PEG5-C2-acid, a polyethylene glycol (PEG)-based linker, and its role in the development of potent protein degraders.

Introduction to PROTAC Technology and the Linker's Central Role

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native proteasome machinery.[1] The linker is not merely a spacer but an active component that governs the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[2][3]

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous physicochemical properties.[4] The ethylene glycol repeats enhance hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] Furthermore, the flexibility of the PEG chain allows for the necessary conformational adjustments to achieve a productive ternary complex formation.[2] The length of the PEG linker is a critical parameter that requires careful optimization for each specific target and E3 ligase pair.[3]

This compound: Structure and Properties

This compound is a bifunctional linker featuring a five-unit polyethylene glycol chain. One terminus is a carboxylic acid, enabling conjugation to an amine-functionalized ligand (either the POI binder or the E3 ligase ligand) through amide bond formation. The other terminus is a carbobenzyloxy (Cbz)-protected amine, which allows for orthogonal deprotection and subsequent coupling to the second ligand. This structure provides a defined length and hydrophilicity to the resulting PROTAC.

Chemical Structure:

  • IUPAC Name: 2-(2-(2-(2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid

  • Molecular Formula: C21H33NO9[5]

  • Molecular Weight: 443.49 g/mol [5]

The Impact of PEG5 Linker Length on PROTAC Efficacy: A Case Study

The optimal linker length is a critical, empirically determined parameter. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an excessively long linker can result in an unstable complex.[2] A synthesized case study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) illustrates the impact of PEG linker length on degradation efficacy. In this study, a series of PROTACs were constructed using the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

Data Presentation: In Vitro Degradation of BRD4

The following table summarizes the in vitro degradation data for this series of BRD4-targeting PROTACs, highlighting the performance of the PROTAC incorporating a PEG5 linker.

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data synthesized from a comparative guide on PROTAC linkers.[3]
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[3]
Dmax: Maximum percentage of target protein degradation.[3]

The data clearly indicates that for the BRD4-VHL system, the PROTAC with the PEG5 linker exhibited the highest potency (lowest DC50) and the most complete degradation (highest Dmax).[3] This suggests that the spacing and conformation provided by the five PEG units are optimal for forming a stable and productive ternary complex in this specific context.[3]

Data Presentation: Cellular Permeability and Pharmacokinetics

The physicochemical properties imparted by the linker also influence a PROTAC's drug-like characteristics, such as cell permeability and oral bioavailability.

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG41.225
PEG5 1.5 35
PEG61.122
Data synthesized from a comparative guide on PROTAC linkers.[3]
Papp: Apparent permeability coefficient, a measure of in vitro cell permeability.[3]
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[3]

In this case study, the PEG5 linker also conferred the most favorable permeability and oral bioavailability, underscoring the importance of optimizing the linker to achieve a balance of potent degradation and suitable pharmacokinetic properties.[3]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) e.g., BRD4 POI->TernaryComplex E3 E3 Ubiquitin Ligase e.g., VHL E3->TernaryComplex TernaryComplex->PROTAC Recycling UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start Materials linker This compound start->linker ligand1 Amine-functionalized Ligand 1 (e.g., POI binder) start->ligand1 ligand2 Amine-functionalized Ligand 2 (e.g., E3 binder) start->ligand2 step1 Step 1: Amide Coupling (Activate -COOH of linker, couple with Ligand 1) linker->step1 ligand1->step1 step3 Step 3: Second Amide Coupling (Couple with activated Ligand 2) ligand2->step3 intermediate Intermediate: Ligand1-PEG5-NH-Cbz step1->intermediate step2 Step 2: Cbz Deprotection (e.g., Hydrogenolysis) intermediate->step2 intermediate2 Intermediate: Ligand1-PEG5-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. The following are generalized methodologies for key experiments.

PROTAC Synthesis via Amide Bond Formation

This protocol describes a general method for the sequential coupling of ligands to the this compound linker.

Materials:

  • This compound (1.0 eq)

  • Amine-containing Ligand 1 (e.g., POI binder with an available amine) (1.1 eq)

  • Carboxylic acid-containing Ligand 2 (e.g., E3 ligase binder) (1.0 eq)

  • Coupling agents: HATU or HBTU (1.2 eq)

  • Base: DIPEA or Et3N (3.0 eq)

  • Deprotection agent: H2, Pd/C catalyst

  • Anhydrous solvents: DMF, DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • First Coupling: Dissolve this compound in anhydrous DMF under an inert atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid. Add Amine-containing Ligand 1 (1.1 eq) and stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting Cbz-protected intermediate by flash column chromatography.

  • Cbz Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethyl acetate). Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the amine-functionalized intermediate.

  • Second Coupling: In a separate flask, dissolve Ligand 2 (with a carboxylic acid) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. Add a solution of the amine-functionalized intermediate from step 4 in DMF. Stir the reaction at room temperature until completion.

  • Final Purification: Perform an aqueous work-up as described in step 2. Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Western Blotting for Protein Degradation Quantification

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by a PROTAC.[3]

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software.

Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC following oral administration.[3]

Protocol:

  • Dosing: Administer a single oral dose of the PROTAC, formulated in a suitable vehicle, to male BALB/c mice.[3]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.[3]

  • Plasma Preparation: Isolate plasma from the blood samples by centrifugation.[3]

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[3]

Conclusion

The this compound linker is a valuable tool in the rational design of PROTACs. Its defined length, hydrophilicity, and bifunctional nature facilitate a modular and systematic approach to PROTAC synthesis. As demonstrated by the BRD4-targeting PROTAC case study, the five-unit PEG chain can provide an optimal balance of degradation potency and pharmacokinetic properties. However, it is crucial to recognize that the ideal linker is highly dependent on the specific POI and E3 ligase pair. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs, enabling researchers to systematically optimize the linker component to unlock the full therapeutic potential of targeted protein degradation.

References

The Bifunctional Nature of Cbz-NH-PEG5-C2-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the rational design of heterobifunctional molecules is paramount. Among the critical components of these molecules are the linkers that connect the target-binding ligand to the E3 ligase-recruiting moiety. Cbz-NH-PEG5-C2-acid has emerged as a valuable tool in this context, offering a unique combination of features that facilitate the synthesis of potent and effective protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the bifunctional nature of this compound, its physicochemical properties, and its application in the development of novel therapeutics.

Core Attributes of this compound

This compound is a heterobifunctional linker characterized by two key reactive moieties: a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. These functional groups are separated by a polyethylene glycol (PEG) spacer, which in this case consists of five ethylene glycol units. This specific architecture imparts several advantageous properties to the molecule, making it a versatile building block in medicinal chemistry and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its known properties and representative values for similar PEG-based linkers.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C21H33NO9[Vendor Data]
Molecular Weight 443.49 g/mol [Vendor Data]
Appearance White to off-white solid[General knowledge for similar compounds]
Solubility Soluble in polar organic solvents such as DMSO and DMF. The PEG chain enhances aqueous solubility.[General knowledge for PEGylated molecules]
Purity Typically >95%[Vendor Specifications]
Storage Recommended to be stored at -20°C to ensure long-term stability.[Vendor Recommendations]

The Bifunctional Advantage in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The bifunctional nature of this compound is central to its utility in constructing these complex molecules.

The two distinct reactive ends of the linker allow for a controlled, sequential conjugation of the target protein ligand and the E3 ligase ligand. This stepwise approach is crucial for achieving high yields and purity of the final PROTAC molecule, avoiding the formation of undesired homodimers or other side products.

The Role of the Functional Groups:
  • Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions allows for the selective modification of the other end of the linker. The Cbz group can be readily removed under specific conditions, typically through catalytic hydrogenation, to expose the free amine for subsequent coupling reactions.

  • Terminal Carboxylic Acid: The carboxylic acid moiety provides a reactive handle for the formation of a stable amide bond with an amine-functionalized ligand. This reaction is typically mediated by standard peptide coupling reagents.

  • PEG5 Spacer: The polyethylene glycol chain serves multiple purposes. It enhances the aqueous solubility and cell permeability of the resulting PROTAC, which are critical for its biological activity.[1] The length and flexibility of the PEG linker are also crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using a bifunctional PEG linker like this compound. Researchers should optimize these protocols based on the specific properties of their ligands.

Amide Coupling of the First Ligand to the Carboxylic Acid Terminus

Objective: To conjugate an amine-containing ligand (Ligand 1-NH2) to the carboxylic acid end of this compound.

Materials:

  • This compound

  • Ligand 1-NH2 (e.g., a target protein binder)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve this compound (1.0 eq) and Ligand 1-NH2 (1.0-1.2 eq) in the anhydrous solvent.

  • Add the peptide coupling reagent (1.1-1.5 eq) and the organic base (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Cbz-NH-PEG5-C2-Ligand 1) by flash column chromatography or preparative HPLC.

Deprotection of the Cbz Group

Objective: To remove the Cbz protecting group to reveal the free amine.

Materials:

  • Cbz-NH-PEG5-C2-Ligand 1

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (H2 gas balloon or in situ generation)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

Procedure:

  • Dissolve the Cbz-protected intermediate in the chosen solvent.

  • Add Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected intermediate (NH2-PEG5-C2-Ligand 1).

Coupling of the Second Ligand

Objective: To conjugate a carboxylic acid-containing ligand (Ligand 2-COOH) to the newly exposed amine.

Materials:

  • NH2-PEG5-C2-Ligand 1

  • Ligand 2-COOH (e.g., an E3 ligase ligand)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Follow a similar procedure as in Step 1, using the deprotected intermediate and the second ligand.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand1_NH2 Ligand 1 (Amine-functionalized) Intermediate1 Cbz-Protected Intermediate Ligand1_NH2->Intermediate1 Amide Coupling Linker This compound Linker->Intermediate1 Intermediate2 Amine-Deprotected Intermediate Intermediate1->Intermediate2 Cbz Deprotection Final_PROTAC Final PROTAC Molecule Intermediate2->Final_PROTAC Ligand2_COOH Ligand 2 (Carboxylic acid-functionalized) Ligand2_COOH->Final_PROTAC Amide Coupling

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_Mechanism cluster_cellular_environment Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC for targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile bifunctional linker for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, featuring a Cbz-protected amine, a terminal carboxylic acid, and a PEG5 spacer, allows for a controlled and sequential synthetic strategy. This, in turn, facilitates the development of potent and selective protein degraders with improved physicochemical properties. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.

References

The Strategic Application of Cbz-NH-PEG5-C2-acid in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Cbz-NH-PEG5-C2-acid

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.

This compound is a well-defined, heterobifunctional polyethylene glycol (PEG)-based linker increasingly utilized in the rational design of PROTACs. Its structure features a five-unit PEG chain, which imparts hydrophilicity and provides a precise spatial separation between the two ligands. The terminal carboxylic acid allows for covalent attachment to an amine-functionalized ligand, while the carbobenzyloxy (Cbz)-protected amine enables a sequential and controlled synthesis strategy. The strategic incorporation of the this compound linker can significantly impact a PROTAC's biological activity and therapeutic potential.

Data Presentation: Quantitative Analysis of PROTACs with PEG Linkers

The length of the PEG linker in a PROTAC molecule is a critical parameter that can significantly influence its degradation efficiency. The following tables summarize key in vitro performance indicators for a comparative series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with PEG linkers of varying lengths. This data highlights the importance of linker optimization in PROTAC design.

LinkerDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG35585
PROTAC-PEG42095
PROTAC-PEG5 15 >98
PROTAC-PEG63092

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC-PEG30.815
PROTAC-PEG41.225
PROTAC-PEG5 1.5 35
PROTAC-PEG61.020

Data Footnotes: Papp: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion across a synthetic membrane, which can be predictive of cell permeability. Oral Bioavailability: The percentage of the administered PROTAC dose that reaches systemic circulation in an animal model.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general, two-step synthetic route for constructing a PROTAC using the this compound linker. This strategy involves the initial coupling of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)

  • Dissolution: Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0-1.2 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add a peptide coupling reagent such as HATU (1.2 eq) or EDC (1.5 eq) in combination with HOBt (1.5 eq) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected intermediate.

Step 2: Cbz Deprotection and Amide Coupling to the Second Ligand (e.g., POI Ligand)

  • Cbz Deprotection: Dissolve the Cbz-protected intermediate in a suitable solvent (e.g., methanol or ethanol). Add a palladium catalyst, such as 10% Pd/C, and stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion of the deprotection, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.

  • Second Amide Coupling: Dissolve the deprotected amine intermediate (1.0 eq) and the carboxylic acid-containing POI ligand (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF).

  • Activation and Coupling: Follow the same activation and coupling procedure as described in Step 1 (using HATU or EDC/HOBt and DIPEA).

  • Work-up and Purification: Perform a similar work-up and purification procedure as in Step 1 to isolate the final PROTAC product. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Western Blot Analysis of Target Protein Degradation

This protocol details the procedure for quantifying the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay Protocol

This protocol outlines a method to assess the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:

      • Recombinant E1 ubiquitin-activating enzyme

      • Recombinant E2 ubiquitin-conjugating enzyme

      • Recombinant E3 ubiquitin ligase (the one recruited by the PROTAC)

      • Recombinant target protein of interest

      • Ubiquitin

      • ATP

      • PROTAC at various concentrations

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Perform Western blotting as described in the previous protocol.

    • Use a primary antibody that specifically recognizes the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.

    • Alternatively, a primary antibody against ubiquitin can be used to detect all ubiquitinated proteins, with the target protein appearing as a ladder of bands at higher molecular weights.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex PROTAC->POI_PROTAC_E3 Binds POI Protein of Interest (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Polyubiquitinated_POI Polyubiquitinated POI POI_PROTAC_E3->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->POI_PROTAC_E3 Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis (Densitometry, DC50, Dmax) G->H

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

PROTAC_Synthesis_Logic cluster_synthesis Logical Flow of PROTAC Synthesis Start Starting Materials: - this compound - POI Ligand (with COOH) - E3 Ligase Ligand (with NH2) Step1 Step 1: Amide Coupling (Linker + E3 Ligand) Start->Step1 Intermediate1 Cbz-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (Hydrogenolysis) Intermediate1->Step2 Intermediate2 Amine-Functionalized Intermediate Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (Intermediate + POI Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Logical relationship in the sequential synthesis of a PROTAC molecule.

A Technical Guide to Cbz-NH-PEG5-C2-acid: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Cbz-NH-PEG5-C2-acid, a bifunctional chemical linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the linker's properties, suppliers, and its application in the synthesis of PROTACs for targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a polyethylene glycol (PEG) chain. This linker is specifically designed for the synthesis of PROTACs, which are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The structure of this compound includes a carboxylic acid group at one end and a carboxybenzyl (Cbz)-protected amine at the other. This configuration allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase.

Quantitative Data and Suppliers

Sourcing high-quality chemical reagents is critical for reproducible research. This compound is available from several reputable suppliers. The following table summarizes key quantitative data and provides catalog numbers for easy procurement.

ParameterValueSuppliers and Catalog Numbers
IUPAC Name 1-amino-16-oxo-4,7,10,13-tetraoxa-15-azaheptadecan-17-oic acid, benzyl esterThis is the systematic name for the compound.
Molecular Formula C21H33NO9[1][2]
Molecular Weight 443.49 g/mol [1][3]
CAS Number 1347750-74-6[2]
Purity Typically ≥95%MedchemExpress (HY-140489)[1], TargetMol/Immunomart (T14890)[2], RuiaoBio (RA9231005)[3], and other suppliers generally offer purities in this range.
Appearance White to off-white solidGeneral product descriptions from suppliers.
Storage Conditions -20°C for long-term storage[2]

Role in PROTAC Synthesis and Signaling

The rational design of a PROTAC molecule heavily relies on the linker connecting the target protein ligand and the E3 ligase ligand. The this compound linker serves as a crucial component in this architecture, offering both flexibility and control during synthesis.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein degradation machinery. This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage another target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand Ternary->PROTAC PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Synthetic_Workflow start Start with This compound step1 Activate Carboxylic Acid (e.g., EDC/NHS) start->step1 step2 Couple to Amine-containing Ligand 1 (Target or E3) step1->step2 intermediate1 Cbz-Protected Intermediate step2->intermediate1 step3 Cbz Deprotection (e.g., Hydrogenolysis) intermediate1->step3 intermediate2 Amine-Linker-Ligand 1 Intermediate step3->intermediate2 step4 Couple to Carboxylic Acid- containing Ligand 2 intermediate2->step4 final_protac Final PROTAC Molecule step4->final_protac

References

Safety and Handling of Cbz-NH-PEG5-C2-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Cbz-NH-PEG5-C2-acid, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document amalgamates data from closely related PEGylated carboxylic acids and general laboratory safety principles for relevant chemical classes.

Compound Identification and Properties

This compound is a valuable tool in drug discovery, featuring a carbobenzyloxy (Cbz) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for the sequential and controlled conjugation to two different molecular entities.

PropertyValueSource
Chemical Name N-Carbobenzyloxy-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oic acidN/A
Synonyms Cbz-N-amido-PEG5-acid, Cbz-NH-PEG5-Propionic acid[1][2]
CAS Number 1347750-74-6N/A
Molecular Formula C21H33NO9N/A
Molecular Weight 443.49 g/mol N/A
Appearance Likely a solid or viscous oil[3]
Solubility Soluble in organic solvents like DMF and DMSO[4]

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is unavailable, a conservative approach based on its constituent functional groups—a carboxylic acid, a PEG chain, and a Cbz-protected amine—is essential.

Potential Hazards:

  • Eye Irritation: Carboxylic acids can cause eye irritation upon contact.[5]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Ingestion: May be harmful if swallowed.[5]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]

    • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator with a particulate filter.[6]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound.

AspectRecommendationSource
Storage Temperature Long-term: -20°C in a dark, dry place. Short-term: 4°C.[3][7]
Storage Conditions Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as PEG compounds can be hygroscopic.[4]
Handling For solids that are difficult to weigh, it is recommended to prepare a stock solution in an anhydrous solvent such as DMF or DMSO. Allow the vial to come to room temperature before opening to prevent condensation.[4]
Incompatible Materials Strong oxidizing agents.[6]

Experimental Protocols

The following are generalized protocols for the use of Cbz-NH-PEG-acids. Specific reaction conditions may require optimization.

Coupling of this compound to a Primary Amine

This protocol outlines the formation of an amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Slowly add the amine solution to the activated linker solution.

  • If the amine salt is used, add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Purify the product using column chromatography.

Deprotection of the Cbz Group

This protocol describes the removal of the Cbz protecting group to yield a free amine for subsequent conjugation.

Materials:

  • Cbz-protected conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol in a hydrogenation flask.

  • Carefully add Pd/C catalyst (typically 10-20% by weight of the substrate) under an inert atmosphere.[8]

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).[8]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per apparatus specifications) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualized Workflows and Pathways

General PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome Proteasome Target->Proteasome Recognition & Degradation Ub Ubiquitin Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Ub->Ternary_Complex Recruited Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Results in Ternary_Complex->Target Ubiquitination

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Amine Coupling

The following diagram illustrates the key steps in the coupling of this compound to an amine-containing molecule.

Amine_Coupling_Workflow start Start dissolve_linker Dissolve this compound in anhydrous DMF start->dissolve_linker activate_acid Activate Carboxylic Acid (EDC, NHS) dissolve_linker->activate_acid coupling Combine and Stir (12-24h, RT) activate_acid->coupling dissolve_amine Dissolve Amine-Molecule in anhydrous DMF dissolve_amine->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring monitoring->coupling Incomplete workup Quench with Water & Extract monitoring->workup Complete purification Purify by Chromatography workup->purification end End Product purification->end

Caption: Workflow for the coupling of the linker to an amine.

Logical Relationship of Safety Procedures

This diagram outlines the logical flow of safety considerations when working with this compound.

Safety_Logic start Handling this compound hazard_id Hazard Identification (Irritant, Harmful if Swallowed) start->hazard_id emergency Emergency Procedures (First Aid, Spill Kit) start->emergency risk_assess Risk Assessment hazard_id->risk_assess controls Implement Control Measures risk_assess->controls ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) controls->ppe eng_controls Engineering Controls (Fume Hood) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are revolutionizing drug discovery.[1] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's own proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules with a single PROTAC molecule.[1]

A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[2] The length of the PEG linker is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to ensure a productive ternary complex formation.[3]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Cbz-NH-PEG5-C2-acid linker. This linker features a five-unit polyethylene glycol chain to provide hydrophilicity and a defined spatial orientation, a terminal carboxylic acid for conjugation to an amine-functionalized ligand, and a carboxybenzyl (Cbz)-protected amine, which allows for a sequential and controlled synthesis strategy.[1]

This compound: Properties and Handling

The this compound linker is a valuable building block for PROTAC synthesis due to its bifunctional nature and the orthogonal protection strategy it enables.

PropertyValue
IUPAC Name 2-(2-(2-(2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid
Synonyms Cbz-NH-PEG5-COOH
Molecular Formula C22H35NO10
Molecular Weight 473.51 g/mol
Appearance White to off-white solid or oil
Purity >95%
Storage Store at -20°C for long-term storage, protected from light and moisture. For short-term (days to weeks), storage at 0-4°C is acceptable.
Solubility Soluble in DMSO, DMF, and other polar organic solvents.

PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is typically a three-step process:

  • Amide Coupling of the Linker to the First Ligand: The carboxylic acid moiety of the linker is activated and reacted with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).

  • Cbz Deprotection: The Cbz protecting group on the other end of the linker is removed to reveal a free amine.

  • Amide Coupling of the Second Ligand: The newly exposed amine is then coupled with the second ligand which has a carboxylic acid functionality.

General Synthetic Workflow

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Amine-functionalized Ligand 1 - Carboxylic acid-functionalized Ligand 2 step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate1 Cbz-Protected Intermediate step1->intermediate1 step2 Step 2: Cbz Deprotection (H2, Pd/C, MeOH) intermediate1->step2 intermediate2 Amine-Functionalized Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification (e.g., Preparative HPLC) final_protac->purification end Characterized PROTAC purification->end

Caption: General workflow for PROTAC synthesis.

Reagent Quantities
ReagentMolar Equivalents
This compound / Intermediate1.0 eq
Amine/Carboxylic Acid-Ligand1.1 - 1.2 eq
HATU (Coupling Reagent)1.2 eq
DIPEA (Base)2.0 - 3.0 eq
10% Palladium on Carbon (Catalyst)10-20% by weight
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the coupling of the carboxylic acid end of the linker to a ligand containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing ligand (e.g., POI ligand-NH2 or E3 ligase ligand-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[2]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]

  • In a separate flask, dissolve the amine-containing ligand (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-containing ligand to the activated linker solution.

  • Stir the reaction at room temperature for 4-16 hours.[4]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Cbz-protected intermediate by flash column chromatography.

Protocol 2: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group to yield a free amine.

Materials:

  • Cbz-protected intermediate from Protocol 1

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H2) gas supply (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected intermediate in a suitable solvent such as methanol or ethanol.[4]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate. This intermediate is often used in the next step without further purification.

Protocol 3: Amide Coupling of the Deprotected Intermediate to a Carboxylic Acid-Functionalized Ligand

This protocol describes the final coupling step to form the PROTAC.

Materials:

  • Deprotected amine intermediate from Protocol 2

  • Carboxylic acid-containing ligand (e.g., POI ligand-COOH or E3 ligase ligand-COOH)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-containing ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.[4]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected amine intermediate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the deprotected amine to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 4-16 hours.[4]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC by preparative HPLC to obtain the high-purity product.

  • Characterize the final PROTAC by LC-MS and NMR.

Chemical Synthesis Pathway

Chemical_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Cbz Deprotection cluster_step3 Step 3: Amide Coupling L1_NH2 Ligand1-NH2 Intermediate1 Cbz-NH-PEG5-C2-CO-Ligand1 L1_NH2->Intermediate1 Linker_COOH Cbz-NH-PEG5-C2-COOH Linker_COOH->Intermediate1 reagents1 HATU, DIPEA DMF, RT Intermediate1_in Cbz-NH-PEG5-C2-CO-Ligand1 Intermediate1->Intermediate1_in Intermediate2 H2N-PEG5-C2-CO-Ligand1 reagents2 H2, Pd/C MeOH, RT Intermediate2_in H2N-PEG5-C2-CO-Ligand1 Intermediate2->Intermediate2_in Intermediate1_in->Intermediate2 L2_COOH Ligand2-COOH Final_PROTAC Ligand2-CO-NH-PEG5-C2-CO-Ligand1 L2_COOH->Final_PROTAC reagents3 HATU, DIPEA DMF, RT Intermediate2_in->Final_PROTAC

References

Application Note: Conjugation of Cbz-NH-PEG5-C2-acid to an Amine-Functionalized E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

ANP-2025-01

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][][3] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[4][5] The choice of linker is critical as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3][6]

This document provides a detailed protocol for the conjugation of a common PEG-based PROTAC linker, Cbz-NH-PEG5-C2-acid, to an E3 ligase ligand that has been functionalized with a primary amine. The Cbz (carbobenzyloxy) group serves as a protecting group for a terminal amine on the linker, which can be removed in a later step for further modification if needed.[7][8][9] The conjugation is achieved via amide bond formation, a robust and widely used bioconjugation strategy. Two common and effective coupling methods are presented: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method, and the (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) method.

Principle of the Reaction

The core of this protocol is the formation of a stable amide bond between the terminal carboxylic acid of the this compound linker and a primary amine on the E3 ligase ligand. To achieve this, the carboxylic acid must first be activated to make it more susceptible to nucleophilic attack by the amine.

  • EDC/NHS Coupling: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions but can react with NHS (or the more water-soluble Sulfo-NHS) to form a semi-stable NHS-ester.[11] This amine-reactive ester then efficiently reacts with the primary amine on the E3 ligase ligand to form the desired amide bond, releasing NHS.[12]

  • HATU Coupling: HATU is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form an activated acyl-uronium species, which rapidly reacts with the primary amine to yield the amide product.[13][14] This method is known for its high yields and fast reaction times.[15]

Materials and Equipment

Reagents and Solvents:

  • This compound (MW: 471.52 g/mol )[16]

  • Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-linker-NH2, VH032-linker-NH2)[17][][19][]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stir plate

  • Nitrogen or Argon gas supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Analytical balance

  • pH paper or meter

  • Flash chromatography system or glass columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination, as coupling reagents are moisture-sensitive.

  • Use anhydrous solvents for all reaction steps.

  • The amine-functionalized E3 ligase ligand may be available as a salt (e.g., HCl or TFA salt). If so, a base (like DIPEA) is required to neutralize the salt and free the amine for reaction.

Protocol 1: Amide Coupling using EDC and NHS

Step 1: Activation of this compound

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

  • Add NHS (1.2 eq) to the solution and stir until dissolved.

  • Add EDC-HCl (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour to allow for the formation of the NHS-ester.

Step 2: Conjugation to E3 Ligase Ligand

  • In a separate dry flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • If the ligand is a salt, add DIPEA (2.0-3.0 eq) and stir for 5-10 minutes.

  • Slowly add the activated linker solution from Step 1 to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

  • Once complete, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Characterization

  • Purify the crude product using flash column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the E3 ligase ligand but a gradient of methanol in dichloromethane or ethyl acetate is often effective.

  • Confirm the identity and purity of the final conjugate using LC-MS (to verify molecular weight) and ¹H NMR spectroscopy (to confirm structure).

Protocol 2: Amide Coupling using HATU

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 2-3 minutes.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.[15]

  • Stir the reaction at room temperature.

Step 2: Reaction Monitoring and Work-up

  • The reaction is typically rapid, often completing within 1-4 hours. Monitor progress by LC-MS.[15]

  • Once the reaction is complete, perform the same aqueous work-up procedure as described in Protocol 1, Step 3.

Step 3: Purification and Characterization

  • Purify the crude product using flash column chromatography or preparative HPLC as described in Protocol 1, Step 4.

  • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Data Presentation

Table 1: Summary of Reagent Stoichiometry and Reaction Conditions.

Parameter Protocol 1 (EDC/NHS) Protocol 2 (HATU)
This compound 1.0 eq 1.0 eq
Amine-Ligand 1.1 eq 1.1 eq
Coupling Reagent EDC-HCl (1.2 eq), NHS (1.2 eq) HATU (1.2 eq)
Base DIPEA (2.0-3.0 eq, if needed) DIPEA (3.0 eq)
Solvent Anhydrous DMF Anhydrous DMF
Temperature Room Temperature Room Temperature
Reaction Time 4 - 16 hours 1 - 4 hours

| Typical Yield | 50 - 75% | 60 - 90% |

Visualizations

G cluster_products Product Linker Cbz-NH-PEG5-C2-COOH (Linker) plus + Ligand H₂N-E3 Ligase Ligand Product Cbz-NH-PEG5-C2-CO-NH-E3 Ligase Ligand (Final Conjugate) Ligand->Product EDC/NHS or HATU DIPEA, DMF, RT

Caption: General reaction scheme for amide bond formation.

G start Start: Prepare Reagents dissolve Dissolve Linker & Ligand in anhydrous DMF start->dissolve add_reagents Add Coupling Reagents (e.g., HATU, DIPEA) dissolve->add_reagents react Stir at Room Temperature (1-16 hours) add_reagents->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (EtOAc, H₂O, Brine) monitor->workup Reaction Complete dry Dry & Concentrate (MgSO₄, Rotary Evaporator) workup->dry purify Purify Crude Product (Flash Chromatography) dry->purify characterize Characterize Final Product (LC-MS, NMR) purify->characterize end_node End: Pure Conjugate characterize->end_node

Caption: Experimental workflow for the conjugation process.

References

Application Notes and Protocols: Conjugation of Cbz-NH-PEG5-C2-acid to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with Polyethylene Glycol (PEG) chains, known as PEGylation, is a cornerstone strategy in drug development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2]

Cbz-NH-PEG5-C2-acid is a discrete, heterobifunctional PEG linker featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine, connected by a five-unit PEG spacer.[1][2] The carboxylic acid allows for covalent attachment to primary amines (e.g., lysine residues) on a protein surface using carbodiimide chemistry.[1][2] The Cbz-protected amine provides a latent functional group that can be deprotected for subsequent conjugation steps, making this linker particularly valuable in the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[3][4]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the cell's ubiquitin-proteasome system (UPS).[5][6] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven, catalytic protein degradation.[6] The linker component of a PROTAC, such as one derived from this compound, is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

This document provides detailed protocols for the conjugation of this compound to a target protein ligand using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, methods for purification and characterization of the conjugate, and an example of its application in targeting a key signaling pathway.

Mechanism of Action: EDC/NHS Coupling

The conjugation process is a two-step reaction that creates a stable amide bond between the linker and the protein.[1]

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound linker, forming a highly reactive but unstable O-acylisourea intermediate.[1]

  • Formation of a Stable NHS Ester: To improve reaction efficiency and prevent the hydrolysis of the unstable intermediate, NHS is added. NHS displaces the O-acylisourea group to form a more stable, amine-reactive NHS ester.[1]

  • Amide Bond Formation: The NHS ester readily reacts with primary amine groups (e.g., the ε-amine of lysine residues or the N-terminus) on the surface of the target protein, forming a stable covalent amide bond and releasing NHS.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Target Protein

This protocol details the steps for the covalent attachment of the PEG linker to a protein containing accessible primary amine groups.

Materials:

  • Target Protein (e.g., an antibody, enzyme, or receptor fragment)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)[8]

  • Reaction tubes

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the target protein into Coupling Buffer (PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.[9]

  • Linker Preparation:

    • Allow the this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation of moisture.[10]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a new reaction tube, combine the this compound stock solution with EDC and Sulfo-NHS stock solutions. A common starting molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS).

    • Briefly vortex and incubate the activation mixture for 15 minutes at room temperature.[8]

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. A typical starting molar excess of linker to protein is 10:1 to 20:1. This ratio should be optimized for your specific protein.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 5-10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris-HCl per 1 mL of reaction).

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[8]

    • For higher purity, proceed with chromatographic purification as described in Protocol 2.

Protocol 2: Purification of the PEGylated Protein Conjugate

Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are effective methods for purifying PEGylated proteins.[11][12]

A. Size-Exclusion Chromatography (SEC):

  • Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier than the unmodified protein.[11]

  • Procedure:

    • Equilibrate an appropriate SEC column (chosen based on the molecular weight of the protein) with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Pool fractions containing the purified PEGylated protein and analyze by SDS-PAGE and/or Mass Spectrometry.

B. Ion-Exchange Chromatography (IEX):

  • Principle: Separates molecules based on their net surface charge. The covalent attachment of the PEG linker to lysine residues neutralizes their positive charge, altering the protein's isoelectric point and its interaction with the IEX resin.[11] This method is particularly effective for separating species with different degrees of PEGylation.[12]

  • Procedure:

    • Choose a cation-exchange or anion-exchange resin based on the pI of the unmodified protein.

    • Equilibrate the column with a low-salt binding buffer.

    • Load the sample (after buffer exchange into the binding buffer).

    • Elute the bound proteins using a linear gradient of increasing salt concentration.

    • Collect fractions and analyze to identify those containing the desired conjugate.

Protocol 3: Characterization of the Conjugate

A. SDS-PAGE Analysis:

  • Purpose: To visually confirm the increase in molecular weight due to PEGylation.

  • Procedure:

    • Run samples of the unmodified protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Brilliant Blue).

    • The PEGylated protein will appear as a band (or smear, depending on heterogeneity) with a higher apparent molecular weight compared to the unmodified protein.

B. Mass Spectrometry (LC-MS):

  • Purpose: To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation (number of PEG linkers per protein).[3][13]

  • Procedure:

    • Analyze the purified conjugate using Liquid Chromatography-Mass Spectrometry.

    • Deconvolute the resulting mass spectrum to obtain the molecular weight of the conjugate.

    • Calculate the degree of PEGylation by subtracting the mass of the unmodified protein and dividing by the mass of the this compound linker.

C. Surface Plasmon Resonance (SPR) for Binding Affinity:

  • Purpose: To determine if the conjugation process has affected the binding affinity of the protein ligand for its target.[14][15]

  • Procedure:

    • Immobilize the target receptor on an SPR sensor chip.

    • Inject a series of concentrations of the unmodified protein ligand over the chip surface to determine its binding kinetics (association rate, k_a; dissociation rate, k_d) and affinity (K_D).

    • Regenerate the chip surface.

    • Inject the same series of concentrations of the purified Cbz-PEG-protein conjugate and determine its binding parameters.

    • Compare the K_D values to assess the impact of modification.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Summary of Conjugation Reaction and Purification

ParameterUnmodified ProteinPurified Conjugate
Protein Concentration (mg/mL) 5.03.8
Total Protein Yield (mg) 10.07.6
Purification Yield (%) N/A76%
Purity (by SEC-HPLC, %) >98%>95%

Table 2: Characterization of the Protein-PEG Conjugate

Analysis MethodUnmodified ProteinPurified Conjugate
Apparent MW (SDS-PAGE) 50 kDa~55-60 kDa smear
Molecular Weight (LC-MS) 50,150 Da51,280 Da
Degree of PEGylation (calculated) 02.1
Binding Affinity (K_D by SPR) 15 nM22 nM

Application Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[8][16][17] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[16]

A common strategy in PROTAC development is to use a known inhibitor of a target protein as the "warhead." In this example, a small molecule inhibitor of EGFR could be conjugated to an E3 ligase ligand using the this compound linker. The resulting PROTAC would then recruit an E3 ligase to EGFR, leading to its ubiquitination and degradation, thereby shutting down the entire downstream signaling cascade.

Mandatory Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot Target Protein in Amine-Free Buffer Conjugation 2. Conjugate to Protein (2h RT or O/N 4°C) Prot->Conjugation Linker This compound in DMSO/DMF Activation 1. Activate Linker (15 min, RT) Linker->Activation EDC_NHS EDC & Sulfo-NHS in Activation Buffer EDC_NHS->Activation Activation->Conjugation Quench 3. Quench Reaction (15 min, RT) Conjugation->Quench Purify Purification (SEC or IEX) Quench->Purify Analyze Characterization (SDS-PAGE, MS, SPR) Purify->Analyze Final Purified Protein-PEG Conjugate Purify->Final

Caption: Experimental workflow for protein conjugation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_protac PROTAC Action cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Proteasome Proteasome Degradation EGFR->Proteasome Ligand EGF Ligand Ligand->EGFR Ras RAS Grb2->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Gene Transcription (Proliferation, Survival) Erk->Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PROTAC PROTAC (EGFRi-Linker-E3L) PROTAC->EGFR Binds & Degrades E3 E3 Ligase PROTAC->E3 Recruits E3->EGFR Ub Ub Ubiquitin

Caption: EGFR signaling pathway and PROTAC intervention.

References

Application Notes and Protocols for Cbz-NH-PEG5-C2-acid in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality designed to harness the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Cbz-NH-PEG5-C2-acid is a frequently utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. Its PEG5 component offers a balance of hydrophilicity, to potentially improve solubility and cell permeability, and spatial length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

This document provides detailed application notes and protocols for the utilization of PROTACs synthesized with linkers such as this compound in cell-based protein degradation assays.

Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of additional target protein molecules.[1]

Data Presentation: Efficacy of PROTACs with PEG Linkers

The length and composition of the linker are critical determinants of a PROTAC's efficacy. While specific data for PROTACs utilizing the this compound linker is not publicly available, the following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact of the linker on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [2]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG2PEG25085
PROTAC-PEG3PEG32595
PROTAC-PEG4 PEG4 10 >98
PROTAC-PEG6PEG63090

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

Table 2: Impact of Linker Length on Degradation of Various Target Proteins [3]

Target ProteinLinker Length (atoms)PROTAC Potency (DC50)
Estrogen Receptor α (ERα)12+++
16++++
20++
TANK-binding kinase 1 (TBK1)<12Inactive
12-29Active (Submicromolar)
21Optimal (DC50 = 3 nM)
29Decreased Potency (DC50 = 292 nM)
Cyclin-dependent kinase 9 (CDK9)Short PEGModerate Degradation
Optimal Length PEGPotent Degradation

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (e.g., with this compound linker) POI Target Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI : PROTAC : E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub Activates

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Workflow for PROTAC-Mediated Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells PROTAC_Treatment 2. Treat with PROTAC (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Transfer to Membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking 7. Blocking Protein_Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 11. Image Acquisition Detection->Image_Acquisition Densitometry 12. Densitometry Analysis Image_Acquisition->Densitometry Normalization 13. Normalization to Loading Control Densitometry->Normalization Quantification 14. Calculate % Degradation, DC50, and Dmax Normalization->Quantification

Caption: Western Blot experimental workflow.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is the most common method for quantifying the degradation of a target protein.

Materials:

  • Cells expressing the protein of interest

  • PROTAC synthesized with this compound linker

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice and then centrifuge to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Protocol 2: In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting.[4][5]

Materials:

  • Adherent cells expressing the protein of interest

  • 96-well clear-bottom black plates

  • PROTAC synthesized with this compound linker

  • Formaldehyde solution

  • Triton X-100

  • Blocking buffer (e.g., LI-COR Intercept Blocking Buffer)

  • Primary antibody against the target protein

  • IRDye-conjugated secondary antibody

  • Cell normalization stain (e.g., LI-COR CellTag 700 Stain)

  • Fluorescence imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with formaldehyde.

    • Wash the cells with PBS.

    • Permeabilize the cells with Triton X-100.

    • Wash the cells with PBS containing Tween-20.

  • Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and then incubate with the IRDye-conjugated secondary antibody and the cell normalization stain for 1 hour at room temperature, protected from light.

  • Image Acquisition: Wash the cells and then scan the plate using a fluorescence imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the target protein and the normalization stain. Normalize the target protein signal to the cell normalization signal. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay monitors the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[6][7][8]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-tagged target protein and HaloTag-tagged E3 ligase

  • Transfection reagent

  • HaloTag NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • PROTAC synthesized with this compound linker

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-E3 ligase expression vectors.

  • Cell Seeding: Seed the transfected cells in a 96-well white-bottom plate.

  • Compound Treatment: Add the PROTAC at various concentrations to the cells.

  • Labeling: Add the HaloTag NanoBRET™ 618 Ligand to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.

  • Signal Measurement: Measure the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Conclusion

The this compound linker is a valuable component in the synthesis of PROTACs for targeted protein degradation. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to evaluate the efficacy of their PROTAC molecules in cell-based assays. The choice of assay will depend on the specific research question, with Western blotting providing a gold-standard quantification of degradation, In-Cell Westerns offering higher throughput for screening, and NanoBRET™ assays providing mechanistic insights into ternary complex formation.

References

Application Notes and Protocols for Cbz-NH-PEG5-C2-acid in PROTAC-Mediated Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG5-C2-acid is a high-purity, bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is crucial to understand that this molecule itself does not induce protein ubiquitination. Instead, it serves as a flexible polyethylene glycol (PEG)-based spacer to connect a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase.[1][3][4][5] The resulting PROTAC molecule then hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively tag the POI for degradation.[6]

PROTACs are heterobifunctional molecules that form a ternary complex between the target protein and an E3 ligase.[6][7][8] This proximity, facilitated by the linker, leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[6][9] The linker's composition and length are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[7][10][11] PEG linkers, such as this compound, are frequently employed to improve the aqueous solubility and pharmacokinetic properties of PROTACs.[3][10][11]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of a model PROTAC, "PROTAC-X," and the subsequent evaluation of its ability to induce protein ubiquitination and degradation.

Mechanism of Action: The PROTAC Approach

A PROTAC synthesized using the this compound linker operates by bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC-X E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Binds E3 Ligand Ternary->PROTAC Recycled Ternary->E3 Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (from E1/E2) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1. General mechanism of action for a PROTAC molecule.

Protocol 1: Synthesis of a Model PROTAC ("PROTAC-X")

This protocol describes a representative two-step synthesis of a PROTAC ("PROTAC-X") using this compound. This involves coupling the linker first to a ligand for the target protein (POI-NH2) and subsequently to an E3 ligase ligand (E3-Ligand-OH), for example, a pomalidomide derivative for the Cereblon (CRBN) E3 ligase.

Synthesis_Workflow start Start Materials: - this compound - POI-NH2 - E3-Ligand-OH step1 Step 1: Amide Coupling (Linker + POI Ligand) start->step1 intermediate Intermediate: Cbz-Protected PROTAC Precursor step1->intermediate reagents1 Reagents: HATU, DIPEA, Anhydrous DMF reagents1->step1 step2 Step 2: Cbz Deprotection intermediate->step2 deprotected_intermediate Deprotected Intermediate step2->deprotected_intermediate reagents2 Reagents: H2, Pd/C, Methanol reagents2->step2 step3 Step 3: Amide Coupling (Intermediate + E3 Ligand) deprotected_intermediate->step3 purification Purification: Preparative HPLC step3->purification reagents3 Reagents: HATU, DIPEA, Anhydrous DMF reagents3->step3 final_product Final Product: PROTAC-X purification->final_product

Figure 2. Synthetic workflow for creating PROTAC-X.

Materials:

  • This compound

  • Amine-functionalized POI ligand (POI-NH2)

  • Hydroxy-functionalized E3 ligase ligand (e.g., Pomalidomide-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen (H2) gas

  • Preparative HPLC system

Procedure:

Step 1: Synthesis of Cbz-protected PROTAC Precursor

  • In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the POI-NH2 ligand (1.05 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the amide bond.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Cbz-protected intermediate.

Step 2: Cbz Deprotection

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Carefully add 10% Pd/C (approximately 10% by weight of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.

Step 3: Final PROTAC Synthesis

  • In a separate flask, dissolve the E3-Ligand-OH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) and stir for 15 minutes.

  • Add the deprotected intermediate from Step 2 (1.05 equivalents) to the activated E3 ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC-X directly from the reaction mixture using preparative HPLC.

  • Lyophilize the pure fractions to obtain PROTAC-X as a solid.

Data Presentation: Synthesis Results

StepProductStarting Mass (mg)Final Mass (mg)Yield (%)Purity (LC-MS, %)
1Cbz-PROTAC Precursor10012585.6>95
2Deprotected Intermediate1259892.5>90
3PROTAC-X9811075.3>98

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure for treating cultured cells with PROTAC-X to assess its ability to induce the degradation of the target protein (POI).[12]

WB_Workflow start Plate Cells treat Treat with PROTAC-X (Dose-Response or Time-Course) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer block Blocking (e.g., 5% Milk or BSA) transfer->block primary Primary Antibody Incubation (Anti-POI, Anti-Loading Control) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis (Densitometry) detect->analyze

Figure 3. Experimental workflow for Western blot analysis.

Materials:

  • Cell line expressing the target protein (POI)

  • Complete cell culture medium

  • PROTAC-X (dissolved in DMSO to make a 10 mM stock)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • For a dose-response experiment , treat cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours).

    • For a time-course experiment , treat cells with a fixed concentration of PROTAC-X (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) for all experiments.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with RIPA buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-POI and anti-loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

Data Presentation: Protein Degradation Parameters

The dose-response data is used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[7]

CompoundCell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XHEK293-POI1825.492.3
Negative Control*HEK293-POI18>10,000<10
PROTAC-X + MG132HEK293-POI18N/ADegradation Rescued

*Negative control could be a version of the PROTAC with an inactive E3 ligase ligand.

Protocol 3: In Vitro Ubiquitination Assay

This protocol describes a method to directly measure the ubiquitination of the target protein induced by PROTAC-X in a reconstituted cell-free system.[13][14][15]

Materials:

  • Recombinant purified POI

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

  • Recombinant E3 ubiquitin ligase complex (e.g., CRBN-DDB1)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC-X and controls

  • Anti-POI antibody for immunoprecipitation (IP)

  • Anti-Ubiquitin antibody for Western blot

  • Protein A/G magnetic beads

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in ubiquitination buffer: E1 enzyme, E2 enzyme, E3 ligase complex, ubiquitin, and ATP.

    • Add the purified POI.

    • Add PROTAC-X at various concentrations (or vehicle control).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immunoprecipitation of POI:

    • Stop the reaction by adding an IP lysis buffer.

    • Add anti-POI antibody and incubate for 2 hours at 4°C with rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

    • Wash the beads three times with IP wash buffer to remove non-specific binders.

  • Detection of Ubiquitination:

    • Elute the protein from the beads using Laemmli sample buffer and boiling.

    • Perform Western blot analysis as described in Protocol 2.

    • Probe one membrane with an anti-Ubiquitin antibody to detect the high molecular weight smear characteristic of polyubiquitination.

    • Probe a parallel membrane with an anti-POI antibody to confirm the equal loading of immunoprecipitated POI.

Data Presentation: In Vitro Ubiquitination

PROTAC-X Conc. (nM)Ubiquitination Signal (Relative Densitometry)
0 (Vehicle)1.0
103.5
1008.2
10009.5
100006.1 (Hook Effect)

The this compound linker is a valuable chemical tool for the rational design and synthesis of PROTAC degraders. The protocols outlined above provide a comprehensive framework for synthesizing a PROTAC using this linker and subsequently validating its biological activity. Through systematic evaluation of protein degradation (DC₅₀, Dₘₐₓ) and direct measurement of ubiquitination, researchers can effectively characterize the potency and mechanism of their novel PROTAC molecules, paving the way for further optimization and development in the field of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of PROTACs using Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] This technology represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, enabling the degradation of proteins previously considered "undruggable."[1]

A PROTAC molecule consists of three essential components: a "warhead" ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] The Cbz-NH-PEG5-C2-acid linker is a bifunctional PEG-based linker that provides a flexible spacer and features a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a carboxybenzyl (Cbz)-protected amine for sequential and controlled synthesis.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Recruitment POI_PROTAC_E3->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow Overview

The synthesis of a PROTAC using the this compound linker typically follows a sequential, multi-step process. The general workflow involves the initial coupling of one of the ligands (either the POI ligand or the E3 ligase ligand) to the linker, followed by the deprotection of the linker's other terminus and subsequent coupling of the second ligand.

Experimental_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - POI Ligand (amine-functionalized) - E3 Ligase Ligand (amine-functionalized) - this compound Step1 Step 1: Amide Coupling (POI Ligand + Linker) Start->Step1 Step2 Step 2: Cbz Deprotection Step1->Step2 Step3 Step 3: Second Amide Coupling (Intermediate + E3 Ligase Ligand) Step2->Step3 Purification Purification (e.g., Preparative HPLC) Step3->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General experimental workflow for PROTAC synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical BRD4-targeting PROTAC, designated BRD4-PROTAC-1 , utilizing an amine-functionalized JQ1 derivative as the BRD4 ligand, this compound as the linker, and an amine-functionalized pomalidomide derivative as the Cereblon (CRBN) E3 ligase ligand.

Materials and Reagents
ReagentSupplier (Example)Purity
Amine-functionalized JQ1 derivativeIn-house/Commercial>95%
Amine-functionalized PomalidomideIn-house/Commercial>95%
This compoundCommercial>95%
HATUSigma-Aldrich>98%
DIPEASigma-Aldrich>99%
DMF (Anhydrous)Sigma-Aldrich99.8%
Palladium on Carbon (10 wt%)Sigma-Aldrich-
Hydrogen (gas)AirgasHigh Purity
Methanol (Anhydrous)Sigma-Aldrich99.8%
Dichloromethane (DCM, Anhydrous)Sigma-Aldrich99.8%
Preparative HPLC SystemWaters/Agilent-
LC-MS SystemWaters/Agilent-
NMR SpectrometerBruker-
Step 1: Synthesis of JQ1-Linker Intermediate (Intermediate 1)

This step involves the amide coupling of the amine-functionalized JQ1 derivative with the carboxylic acid moiety of the this compound linker.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve the amine-functionalized JQ1 derivative (1.1 eq) in anhydrous DMF.

  • Coupling Reaction:

    • Add the solution of the JQ1 derivative to the activated linker solution dropwise.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1 .

ParameterValue
Reactants This compound, JQ1-amine
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Purification Flash Column Chromatography
Expected Yield 70-85%
Step 2: Cbz Deprotection of Intermediate 1 (Intermediate 2)

This step involves the removal of the Cbz protecting group to expose the terminal amine of the linker.

  • Reaction Setup:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous methanol.

    • Carefully add Palladium on Carbon (10 wt%, ~10 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenolysis:

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 2 , which is often used in the next step without further purification.

ParameterValue
Reactant Intermediate 1
Catalyst 10% Palladium on Carbon
Reagent Hydrogen gas
Solvent Anhydrous Methanol
Reaction Time 2-4 hours
Temperature Room Temperature
Purification Filtration through Celite
Expected Yield >90% (crude)
Step 3: Synthesis of the Final PROTAC (BRD4-PROTAC-1)

This final step involves the amide coupling of the deprotected linker-JQ1 intermediate with the amine-functionalized pomalidomide derivative.

  • Reaction Setup:

    • Dissolve Intermediate 2 (1.0 eq) and amine-functionalized pomalidomide (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule directly by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain BRD4-PROTAC-1 as a solid.

ParameterValue
Reactants Intermediate 2, Pomalidomide-amine
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Time 4-6 hours
Temperature Room Temperature
Purification Preparative RP-HPLC
Expected Yield 30-50%
Characterization of BRD4-PROTAC-1

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
LC-MS A single major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]+) for BRD4-PROTAC-1. Purity should be >95%.
¹H NMR Peaks corresponding to the protons of the JQ1 moiety, the PEG linker, and the pomalidomide moiety should be present and in the correct integration ratios.
HRMS The measured exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass for the molecular formula of BRD4-PROTAC-1.

BRD4 Degradation Signaling Pathway

The synthesized BRD4-PROTAC-1 is designed to induce the degradation of BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key transcriptional co-activator that plays a crucial role in the expression of oncogenes such as c-MYC. By degrading BRD4, the PROTAC is expected to downregulate the expression of these oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

BRD4_Signaling_Pathway cluster_degradation BRD4 Degradation BRD4_PROTAC BRD4-PROTAC-1 Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMYC c-MYC Oncogene Transcription BRD4->cMYC Activates CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 BRD4 Degradation Proteasome->Degraded_BRD4 Degraded_BRD4->cMYC Downregulation Cell_Proliferation Cell Proliferation cMYC->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits

Caption: BRD4 degradation signaling pathway.

References

Application Notes and Protocols for Cbz-NH-PEG5-C2-acid Linker Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cbz-NH-PEG5-C2-acid is a versatile, heterobifunctional linker designed for the sophisticated construction of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][] This linker features three key components:

  • A carboxybenzyl (Cbz)-protected amine: This protecting group allows for the selective reaction of the other end of the linker, preventing unwanted side reactions.[4] The Cbz group can be efficiently removed under specific conditions to reveal a primary amine for subsequent conjugation.[4]

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG5): The five-unit PEG chain enhances the aqueous solubility and stability of the resulting conjugate.[5][] It also can improve pharmacokinetic properties by providing a protective shield that may reduce immunogenicity and aggregation.[5][7]

  • A terminal carboxylic acid: This functional group allows for covalent attachment to primary amines on target molecules, such as antibodies, small molecule drugs, or proteins, through the formation of a stable amide bond.[4]

This document provides detailed protocols for a two-stage conjugation strategy utilizing the this compound linker:

  • Stage 1: Conjugation of the linker's carboxylic acid to an amine-containing molecule (e.g., a small molecule drug).

  • Stage 2: Deprotection of the Cbz group and subsequent conjugation of the exposed amine to a second molecule (e.g., an antibody).

Chemical Structure

G cluster_linker This compound Cbz Cbz-NH- PEG1 -(CH2CH2O)5- C2_acid CH2CH2-COOH dummy1 dummy2 dummy3

Caption: Structure of this compound Linker.

Stage 1: Carboxylic Acid Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the terminal carboxylic acid of the this compound linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with an amine-containing molecule.

Experimental Workflow

G Workflow for Carboxylic Acid Conjugation cluster_workflow Workflow for Carboxylic Acid Conjugation Start Start Dissolve Linker and NHS Dissolve this compound and NHS in anhydrous DMF Start->Dissolve Linker and NHS Add EDC Add EDC to activate the carboxylic acid Dissolve Linker and NHS->Add EDC Incubate Incubate for 1 hour at RT to form NHS ester Add EDC->Incubate Conjugation Add activated linker to amine-containing molecule Incubate->Conjugation Dissolve Amine Molecule Dissolve amine-containing molecule in anhydrous DMF Dissolve Amine Molecule->Conjugation React React overnight at RT Conjugation->React Purify Purify the conjugate (e.g., chromatography) React->Purify End End Purify->End

Caption: Workflow for EDC/NHS mediated conjugation.

Materials
  • This compound linker

  • Amine-containing molecule (e.g., small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Analytical instruments for monitoring reaction progress (e.g., TLC, LC-MS)

  • Purification system (e.g., silica gel chromatography, HPLC)

Protocol
  • Activation of the Linker:

    • In a reaction vessel, dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid, forming the NHS ester. The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation to Amine-Containing Molecule:

    • In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.

    • Add the activated Cbz-NH-PEG5-C2-NHS ester solution to the solution of the amine-containing molecule.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Purification:

    • Upon completion, the reaction mixture can be purified by standard methods such as silica gel chromatography or reverse-phase HPLC to isolate the Cbz-protected drug-linker conjugate.

Quantitative Data and Optimization Parameters
ParameterRecommended Starting ConditionRange for OptimizationNotes
Molar Ratio (Linker:Amine) 1.2 : 11:1 to 3:1A slight excess of the linker can drive the reaction to completion.
Molar Ratio (EDC:Linker) 1.2 : 11:1 to 1.5:1Excess EDC can lead to side reactions.
Molar Ratio (NHS:Linker) 1.2 : 11:1 to 1.5:1NHS stabilizes the activated intermediate, improving coupling efficiency.
Reaction Time (Activation) 1 hour0.5 - 4 hoursMonitor by TLC or LC-MS for disappearance of the starting acid.
Reaction Time (Conjugation) Overnight (16 hours)2 - 24 hoursDependent on the reactivity of the amine.
Temperature Room Temperature (20-25°C)4°C to 37°CLower temperatures may be necessary for sensitive molecules.
Solvent Anhydrous DMFAnhydrous DMSO, DCMThe choice of solvent depends on the solubility of the reactants.

Stage 2: Cbz Deprotection and Amine Conjugation

This stage involves the removal of the Cbz protecting group to expose a primary amine, which is then conjugated to a second molecule, for example, an antibody, targeting its lysine residues.

Part A: Cbz Deprotection by Catalytic Hydrogenolysis

Catalytic hydrogenation is a common and efficient method for Cbz deprotection.[1][8]

G Workflow for Cbz Deprotection cluster_workflow Workflow for Cbz Deprotection Start Start Dissolve Conjugate Dissolve Cbz-protected drug-linker conjugate in a suitable solvent Start->Dissolve Conjugate Add Catalyst Carefully add Pd/C catalyst Dissolve Conjugate->Add Catalyst Hydrogen Atmosphere Place under a hydrogen atmosphere (e.g., balloon) Add Catalyst->Hydrogen Atmosphere Stir Stir vigorously at RT Hydrogen Atmosphere->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Filter Filter through Celite to remove the catalyst Monitor->Filter Concentrate Concentrate the filtrate Filter->Concentrate End End Concentrate->End

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

  • Cbz-protected drug-linker conjugate

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite® for filtration

  • Dissolve the Cbz-protected drug-linker conjugate in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[]

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected drug-linker conjugate with a free amine. This product can often be used in the next step without further purification.

ParameterRecommended Starting ConditionRange for OptimizationNotes
Catalyst Loading (Pd/C) 10 mol%5 - 20 mol%Higher loading may be needed for difficult substrates.
Hydrogen Pressure 1 atm (balloon)1 - 50 psiHigher pressure can accelerate the reaction.
Reaction Time 1 - 4 hours1 - 24 hoursMonitor for completion to avoid side reactions.
Temperature Room TemperatureRT to 60°CElevated temperatures can sometimes be used but may lead to side products.[10]
Solvent Methanol, EthanolEthyl Acetate, THFThe choice of solvent can affect reaction rate and solubility.
Part B: Amine Conjugation to an Antibody

The deprotected drug-linker, now possessing a reactive amine, can be conjugated to a protein such as an antibody. This protocol describes a common method targeting the carboxyl groups of glutamic and aspartic acid residues on the antibody, which are first activated with EDC/NHS.

G Workflow for Amine Conjugation to Antibody cluster_workflow Workflow for Amine Conjugation to Antibody Start Start Prepare Antibody Prepare antibody in activation buffer (MES, pH 6.0) Start->Prepare Antibody Activate Antibody Add EDC and Sulfo-NHS to activate carboxyl groups Prepare Antibody->Activate Antibody Incubate Incubate for 15-30 min at RT Activate Antibody->Incubate Buffer Exchange Buffer exchange into conjugation buffer (PBS, pH 7.4) Incubate->Buffer Exchange Add Drug-Linker Add deprotected drug-linker conjugate to activated antibody Buffer Exchange->Add Drug-Linker React React for 2-4 hours at RT or overnight at 4°C Add Drug-Linker->React Quench Quench reaction with Tris or hydroxylamine React->Quench Purify ADC Purify ADC (e.g., SEC, HIC) Quench->Purify ADC End End Purify ADC->End

Caption: Workflow for conjugating the amine-linker to an antibody.

  • Monoclonal antibody (mAb)

  • Deprotected drug-linker conjugate

  • EDC-HCl

  • Sulfo-NHS (for aqueous reactions)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Antibody Preparation and Activation:

    • Prepare the antibody in Activation Buffer at a suitable concentration (e.g., 2-10 mg/mL).

    • Add EDC and Sulfo-NHS to the antibody solution. A 10- to 20-fold molar excess of EDC and Sulfo-NHS over the antibody is a good starting point.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.

  • Buffer Exchange:

    • Remove excess activation reagents and exchange the activated antibody into the Conjugation Buffer using a desalting column.

  • Conjugation:

    • Immediately add the deprotected drug-linker conjugate to the activated antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a typical starting point.[5]

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching:

    • Quench the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50 mM.

  • Purification and Characterization:

    • Purify the resulting ADC to remove unconjugated drug-linker and aggregated antibody using methods like SEC or HIC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.[2][8][]

ParameterRecommended Starting ConditionRange for OptimizationNotes
Molar Ratio (Drug-Linker:Antibody) 10 : 13:1 to 20:1This ratio will directly influence the final Drug-to-Antibody Ratio (DAR).
Molar Ratio (EDC:Antibody) 20 : 110:1 to 50:1Optimization is needed to achieve desired activation without damaging the antibody.
Molar Ratio (Sulfo-NHS:Antibody) 20 : 110:1 to 50:1Sulfo-NHS is used for its water solubility.
Reaction Time (Conjugation) 2 hours at RT1 - 4 hours at RT, or overnight at 4°CLonger reaction times can lead to higher DAR but also potential aggregation.
pH (Activation) 6.05.5 - 6.5Lower pH favors the activation of carboxyl groups.
pH (Conjugation) 7.47.2 - 8.0Higher pH favors the reaction with primary amines.

Conclusion

The this compound linker offers a robust and flexible platform for the creation of complex bioconjugates. The protocols provided herein are based on established bioconjugation chemistries and serve as a detailed starting point for researchers.[4][5] It is crucial to note that the optimal reaction conditions, including molar ratios, reaction times, and purification methods, should be empirically determined for each specific application to ensure the desired purity, yield, and activity of the final conjugate. Careful monitoring of each step using appropriate analytical techniques is highly recommended for successful and reproducible outcomes.

References

Application Notes and Protocols for Cbz-NH-PEG5-C2-acid in PROTAC-mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cbz-NH-PEG5-C2-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for both in vitro and in vivo studies. The protocols detailed below are tailored for PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of a target Protein of Interest (POI).

Introduction to VHL-based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins. A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

This document focuses on PROTACs that utilize a derivative of this compound as the linker and engage the VHL E3 ligase. The VHL E3 ligase complex is a crucial regulator of cellular responses to changes in oxygen levels, primarily by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions.[2][] By co-opting this E3 ligase, VHL-based PROTACs can effectively induce the ubiquitination and subsequent proteasomal degradation of a wide range of target proteins.[4]

This compound as a PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid and the Cbz-protected amine provide versatile handles for the covalent attachment of a VHL ligand and a POI-binding ligand, respectively, through standard amide coupling chemistries. The length and flexibility of the PEG5 chain are critical for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase, which is a prerequisite for efficient protein degradation.

In Vitro Studies: Characterization of a VHL-based PROTAC

A series of in vitro assays are essential to characterize the activity and mechanism of action of a newly synthesized PROTAC.

Quantitative Data Summary: In Vitro Assays

The following table provides representative data from in vitro experiments for a hypothetical VHL-based PROTAC, herein referred to as "PROTAC-X," which incorporates the this compound linker.

Assay TypeCell LineParameterValue
Target Protein Degradation Cancer Cell Line ADC₅₀ (nM)25
Dₘₐₓ (%)>90
Cell Viability Cancer Cell Line AIC₅₀ (µM)1.5
Ternary Complex Formation Biochemical AssayEC₅₀ (nM)50

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: The maximum percentage of target protein degradation achieved. IC₅₀: The concentration of the PROTAC that inhibits cell viability by 50%. EC₅₀: The concentration of the PROTAC that promotes 50% of maximal ternary complex formation.

Experimental Protocols: In Vitro

This assay quantifies the reduction of the target protein levels in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC-X

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer apparatus

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of PROTAC-X (and a DMSO vehicle control) for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies for the POI and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities using densitometry software and normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

This assay measures the effect of target protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC-X

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of PROTAC-X for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. Plot the signal against the PROTAC concentration to determine the IC₅₀ value.

This assay demonstrates the formation of the POI-PROTAC-VHL ternary complex.

Materials:

  • Cell line expressing the POI

  • PROTAC-X

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against VHL or the POI

  • Protein A/G magnetic beads

Procedure:

  • Treat cells with PROTAC-X and a proteasome inhibitor (to prevent degradation of the complex) for 2-4 hours.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an antibody against VHL (or the POI) overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Wash the beads to remove non-specific binders.

  • Elute the captured proteins.

  • Analyze the eluted samples by Western blotting, probing for both the POI and VHL to confirm their co-immunoprecipitation.

In Vivo Studies: Efficacy and Pharmacokinetics of a VHL-based PROTAC

In vivo studies are critical for evaluating the therapeutic potential of a PROTAC.

Quantitative Data Summary: In Vivo Assays

The following table provides representative data from in vivo experiments for PROTAC-X.

Assay TypeAnimal ModelParameterValue
Tumor Growth Inhibition Xenograft Mouse ModelTGI (%) at 50 mg/kg, once daily65
Pharmacodynamics (Tumor) Xenograft Mouse ModelPOI Degradation (%) at 24h post-dose75
Pharmacokinetics (Plasma) MouseOral Bioavailability (%)30
t₁/₂ (hours)6

TGI: Tumor Growth Inhibition. t₁/₂: Half-life.

Experimental Protocols: In Vivo

This protocol outlines a typical xenograft study to assess the anti-tumor efficacy of a PROTAC.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for implantation

  • PROTAC-X formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and treatment groups.

  • Administer PROTAC-X (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC and its effect on the target protein in vivo.

Materials:

  • Mice

  • PROTAC-X

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

Procedure: Pharmacokinetics (PK):

  • Administer a single dose of PROTAC-X to mice via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process blood to separate plasma.

  • Analyze the concentration of PROTAC-X in plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

Pharmacodynamics (PD):

  • In a parallel cohort of tumor-bearing mice, administer PROTAC-X.

  • At selected time points corresponding to the PK profile, euthanize the animals and collect tumors and other relevant tissues.

  • Homogenize the tissues and prepare lysates.

  • Perform Western blotting on the tissue lysates to quantify the levels of the POI, normalizing to a loading control. This will establish the relationship between PROTAC exposure and target protein degradation.

Visualizing Key Pathways and Workflows

VHL-Mediated Protein Degradation Pathway

VHL_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α PHD PHD HIF-1α->PHD O₂ Hydroxylated HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated HIF-1α Hydroxylation VHL_complex VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL_complex Recognition Poly-ubiquitinated\nHIF-1α Poly-ubiquitinated HIF-1α VHL_complex->Poly-ubiquitinated\nHIF-1α Ubiquitination Ubiquitin Ubiquitin Ubiquitin->VHL_complex Proteasome Proteasome Poly-ubiquitinated\nHIF-1α->Proteasome Degradation Degraded Fragments Proteasome->Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC-X PROTAC->Ternary_Complex VHL_complex2 VHL E3 Ligase Complex VHL_complex2->Ternary_Complex Poly-ubiquitinated\nPOI Poly-ubiquitinated POI Ternary_Complex->Poly-ubiquitinated\nPOI Ubiquitination Proteasome2 Proteasome2 Poly-ubiquitinated\nPOI->Proteasome2 Degradation2 Degraded Fragments Proteasome2->Degradation2

Caption: VHL pathway and PROTAC-mediated degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start PROTAC Synthesis (with this compound linker) In_Vitro In Vitro Characterization Start->In_Vitro Degradation_Assay 1. Target Degradation (Western Blot) DC₅₀, Dₘₐₓ In_Vitro->Degradation_Assay Viability_Assay 2. Cell Viability (e.g., CellTiter-Glo) IC₅₀ Degradation_Assay->Viability_Assay Ternary_Complex_Assay 3. Ternary Complex Formation (Co-IP) Viability_Assay->Ternary_Complex_Assay In_Vivo In Vivo Evaluation Ternary_Complex_Assay->In_Vivo PK_PD_Study 4. PK/PD Study (LC-MS/MS, Western Blot) In_Vivo->PK_PD_Study Efficacy_Study 5. Efficacy Study (Xenograft Model) Tumor Growth Inhibition PK_PD_Study->Efficacy_Study Decision Lead Optimization or Preclinical Candidate Selection Efficacy_Study->Decision

Caption: Experimental workflow for evaluating VHL-based PROTACs.

References

Cbz-NH-PEG5-C2-acid: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG5-C2-acid is a versatile, flexible, and hydrophilic linker molecule integral to the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) for cancer research. As a bifunctional molecule, it connects a ligand that binds to a target protein of interest with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) chain in the linker, specifically with five units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This document provides detailed application notes, experimental protocols, and data related to the use of PEG5-containing PROTACs in cancer research, with a focus on the degradation of the oncoprotein Cdc20.

Application Notes

The primary application of this compound in cancer research is its use as a linker in the synthesis of PROTACs to induce the degradation of cancer-driving proteins. The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the degradation efficiency.

A key example of a PROTAC utilizing a PEG5 linker is CP5V, a molecule designed to target Cell division cycle protein 20 homolog (Cdc20) for degradation.[1][2] Cdc20 is a crucial cell cycle regulator that is often overexpressed in various cancers, making it an attractive therapeutic target. CP5V comprises a ligand for Cdc20 (Apcin-A) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a PEG5 linker.[1][2]

Key Advantages of PEG5 Linkers in PROTACs:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the PROTAC molecule in aqueous solutions, which is beneficial for both in vitro and in vivo applications.

  • Optimal Length and Flexibility: The 5-unit PEG chain provides sufficient length and flexibility to allow for the optimal orientation of the target protein and E3 ligase, facilitating the formation of a productive ternary complex.[1]

  • Reduced Non-specific Binding: PEGylation can help to reduce non-specific binding of the PROTAC to other proteins and cellular components, thereby improving its specificity.

Quantitative Data Summary

The following table summarizes the quantitative data for the Cdc20-targeting PROTAC, CP5V, which utilizes a PEG5 linker.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerCell Lines TestedDC50 (Degradation)Cdc20 Half-life (with PROTAC)Reference
CP5VCdc20VHL Ligand 1PEG5MCF-7, MDA-MB-231~1.6 µM~4 hours[2]

Experimental Protocols

This section provides detailed protocols for key experiments in the development and evaluation of PROTACs using a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound.

Materials:

  • Target protein ligand with a suitable functional group for amide coupling (e.g., an amine).

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., an amine).

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC).

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base.

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent.

  • Reagents for deprotection of the Cbz group (e.g., H2, Pd/C).

  • Purification supplies (e.g., HPLC system, columns, solvents).

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous DMF. Add the coupling reagents (e.g., HATU and HOBt) and DIPEA. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Coupling with the First Ligand: To the activated linker solution, add the first ligand (either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy) and stir the reaction mixture at room temperature overnight.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the resulting intermediate by column chromatography or HPLC.

  • Deprotection of the Cbz Group: Remove the Cbz protecting group from the other end of the linker. This is typically done by hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Coupling with the Second Ligand: Activate the carboxylic acid of the second ligand using the same coupling reagents as in step 1. Add the deprotected linker-ligand intermediate from step 5 to the activated second ligand and stir at room temperature overnight.

  • Final Purification: Purify the final PROTAC product using preparative HPLC to obtain a highly pure compound.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231).

  • PROTAC stock solution (e.g., CP5V in DMSO).

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-Cdc20).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 0.5, 1, 2, 5, 10 µM of CP5V) for a specific duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with the primary antibody for the loading control or use a separate gel.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of the PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines.

  • PROTAC stock solution.

  • 96-well plates.

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • DMSO (for MTT assay).

  • Plate reader (for absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • CellTiter-Glo® Assay:

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (e.g., CP5V) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., Cdc20) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Synthesis 1. PROTAC Synthesis (using this compound) Degradation_Assay 2. Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Viability_Assay 3. Cell Viability Assay (MTT / CellTiter-Glo) Degradation_Assay->Viability_Assay In_Vivo 4. In Vivo Efficacy Studies (Xenograft Models) Viability_Assay->In_Vivo

References

Application Notes and Protocols: PROTAC Design with Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG-Based Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely.[3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to improve solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[6][7] The specific linker, Cbz-NH-PEG5-C2-acid, is a PEG-based building block used in the synthesis of PROTACs, offering a defined length and chemical handles for conjugation.[8]

This document provides detailed application notes and protocols for the design and evaluation of PROTACs incorporating a PEG5 linker, using a well-characterized BRD4-targeting PROTAC as a representative example.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves the induced proximity of a target protein to an E3 ubiquitin ligase. This process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[9]

  • Ubiquitination : The close proximity within the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle : After the degradation of the target protein, the PROTAC is released and can bind to another POI and E3 ligase, initiating another cycle of degradation.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Synthesis_Workflow Start Start Materials: - this compound - POI Ligand (amine) - E3 Ligase Ligand (acid) Step1 Step 1: Amide Coupling (Linker + POI Ligand) Start->Step1 Intermediate1 Cbz-protected Intermediate Step1->Intermediate1 Step2 Step 2: Cbz Deprotection (Hydrogenolysis) Intermediate1->Step2 Intermediate2 Deprotected Amine Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate + E3 Ligase Ligand) Intermediate2->Step3 Purification Purification (HPLC) Step3->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC Experimental_Workflow Start PROTAC Design & Synthesis Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Start->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET™) Start->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Start->Degradation_Assay Data_Analysis Data Analysis: - Ki - EC50 - DC50, Dmax Binding_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Degradation_Assay->Data_Analysis SAR_Optimization SAR & Lead Optimization Data_Analysis->SAR_Optimization

References

Troubleshooting & Optimization

Troubleshooting low yield in Cbz-NH-PEG5-C2-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG5-C2-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the use of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PROTAC linker. It contains a carboxylic acid for conjugation to a primary or secondary amine on a target molecule and a carboxybenzyl (Cbz) protected amine on the other end.[1] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[3]

Q2: What are the most common reasons for low yield when using this compound in an amide coupling reaction?

Low yields in amide coupling reactions with this linker are often due to several factors:

  • Inefficient Carboxylic Acid Activation: Incomplete activation of the carboxylic acid group is a primary cause. This can be due to degraded coupling reagents or suboptimal reaction conditions.

  • Hydrolysis of Activated Ester: The activated ester intermediate (e.g., NHS ester) is susceptible to hydrolysis, especially in the presence of moisture or at high pH, which reverts it to the unreactive carboxylic acid.[4]

  • Steric Hindrance: The bulky Cbz protecting group and the PEG chain can sterically hinder the approach of the amine to the activated carboxylic acid, slowing down the reaction rate.[5][6]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the yield.

  • Competing Side Reactions: The presence of nucleophiles other than the target amine in the reaction mixture can lead to unwanted side products.

  • Impure or Degraded Starting Materials: The purity of the this compound, the amine-containing substrate, and the solvents is crucial for a successful reaction.

Q3: Which coupling reagents are recommended for the amide bond formation with this compound?

Several coupling reagents can be used for the amide bond formation. The choice of reagent can impact the reaction efficiency, especially in cases of steric hindrance. Commonly used reagents include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in combination with NHS (N-hydroxysuccinimide) or sulfo-NHS . This is a widely used and robust method.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , typically used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) . HATU is known for its high efficiency, even with sterically hindered substrates.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , used with HOBt (Hydroxybenzotriazole) and a base like DIPEA . This is another highly effective coupling agent commonly used in peptide synthesis.[7]

Q4: What are the optimal pH conditions for the EDC/NHS coupling reaction?

For EDC/NHS coupling, a two-step pH adjustment is ideal for maximizing yield:

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0 .[8]

  • Coupling Step: The subsequent reaction of the NHS-activated ester with the primary amine is most efficient at a pH of 7.2 to 8.0 .[9]

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately identify the starting materials, product, and any byproducts by their mass-to-charge ratio.[3] This is the most recommended method for monitoring PROTAC synthesis.[7]

  • High-Performance Liquid Chromatography (HPLC): To quantify the remaining starting materials and the formed product.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in this compound reactions.

Problem 1: Low Yield in Amide Coupling Reaction
Possible Cause Recommended Solution
Inefficient Activation of Carboxylic Acid Ensure that your coupling reagents (e.g., EDC, NHS, HATU) are fresh and have been stored under anhydrous conditions. Consider pre-activating the this compound with the coupling reagents for 15-60 minutes before adding your amine-containing substrate.[10]
Hydrolysis of Activated Ester Use anhydrous solvents (e.g., DMF, DMSO) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. Avoid pH values above 8.5 during the coupling step, as this can accelerate the hydrolysis of the NHS ester.[4]
Steric Hindrance If you suspect steric hindrance is an issue, switch to a more powerful coupling reagent like HATU. You may also need to increase the reaction time or gently heat the reaction (e.g., to 40-50 °C), while monitoring for potential side reactions.[7]
Suboptimal Molar Ratio of Reactants Use a slight excess (1.1 to 1.5 equivalents) of the this compound and the coupling reagents relative to the amine-containing substrate.[7]
Incorrect pH For EDC/NHS chemistry, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. Use non-amine-containing buffers like MES for activation and PBS for coupling.[8]
Presence of Competing Nucleophiles Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated linker.[8]
Problem 2: Incomplete Cbz Deprotection
Possible Cause Recommended Solution
Catalyst Poisoning Ensure your Cbz-protected conjugate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). Use a fresh batch of Pd/C catalyst or increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[10]
Inefficient Hydrogenolysis Ensure the reaction is performed under a positive pressure of hydrogen gas (a balloon is often sufficient for small-scale reactions). Vigorous stirring is necessary to ensure good mixing of the substrate, catalyst, and hydrogen. Extend the reaction time and monitor by LC-MS until the starting material is consumed.
Poor Solubility of Substrate If the Cbz-protected conjugate has poor solubility in standard solvents like methanol or ethanol, consider using a co-solvent system, such as THF/methanol.
Alternative Deprotection Method Needed If catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible functional groups), consider alternative Cbz deprotection methods, such as using HBr in acetic acid or trimethylsilyl iodide. Note that these conditions are harsh and may not be compatible with all substrates.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly influence the yield of the amide bond formation. The following table provides a summary of expected yields based on literature data for similar reactions.

Coupling Reagent/Base Typical Molar Excess of Linker & Reagent Solvent Temperature Typical Reaction Time Representative Yield
EDC / NHS1.2 - 1.5 eqDMFRoom Temp12 - 24 h60 - 90%
HATU / DIPEA1.2 - 1.5 eqDMFRoom Temp4 - 16 h70 - 95%
HBTU / HOBt / DIPEA1.2 - 1.5 eqDMFRoom Temp4 - 16 h65 - 90%

Yields are representative and can vary significantly depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU/DIPEA

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield a free primary amine.

Materials:

  • Cbz-protected conjugate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected conjugate in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by LC-MS until the starting material is completely consumed (typically 2-16 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

  • If necessary, purify the product further by an appropriate method such as chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Reaction check_sm Step 1: Verify Starting Material Quality (Purity, Storage, Freshness) start->check_sm check_coupling Step 2: Evaluate Amide Coupling Step check_sm->check_coupling sub_coupling Incomplete Coupling? check_coupling->sub_coupling check_deprotection Step 3: Evaluate Cbz Deprotection Step (if applicable) sub_deprotection Incomplete Deprotection? check_deprotection->sub_deprotection analyze_purification Step 4: Assess Purification and Workup sub_purification Product Loss During Purification? analyze_purification->sub_purification solution_found Yield Improved sub_coupling->check_deprotection No optimize_coupling Optimize Coupling: - Change coupling reagent (e.g., HATU) - Increase reagent excess (1.2-1.5 eq) - Adjust pH (4.5-6.0 activation, 7.2-8.0 coupling) - Use anhydrous conditions - Extend reaction time/increase temp sub_coupling->optimize_coupling Yes optimize_coupling->check_deprotection sub_deprotection->analyze_purification No optimize_deprotection Optimize Deprotection: - Use fresh Pd/C catalyst - Increase catalyst loading - Ensure positive H2 pressure - Vigorous stirring - Extend reaction time sub_deprotection->optimize_deprotection Yes optimize_deprotection->analyze_purification sub_purification->solution_found No optimize_purification Optimize Purification: - For polar products, use Reverse-Phase HPLC - Minimize aqueous washes or use brine - Check for product instability on silica sub_purification->optimize_purification Yes optimize_purification->solution_found

Caption: A stepwise workflow for troubleshooting low reaction yield.

Amide_Coupling_Mechanism cluster_reactants Reactants PEG_Acid Cbz-NH-PEG5-C2-COOH Activated_Ester Amine-Reactive NHS Ester PEG_Acid->Activated_Ester + EDC, NHS (Activation, pH 4.5-6.0) EDC EDC NHS NHS Amide_Product Cbz-NH-PEG5-C2-CO-NH-R (Amide Bond) Activated_Ester->Amide_Product + R-NH2 (Coupling, pH 7.2-8.0) Amine R-NH2

Caption: Mechanism of EDC/NHS mediated amide bond formation.

References

Technical Support Center: Optimizing Cbz-NH-PEG5-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG5-C2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound?

A1: this compound is a PROTAC linker with a terminal carboxylic acid.[1][2] This carboxylic acid can be chemically joined to a primary or secondary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction, known as amide coupling or acylation, typically requires a coupling agent to "activate" the carboxylic acid, making it more reactive towards the amine.[3][4]

Q2: What are the most common coupling agents for this type of conjugation?

A2: The most common coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] These additives form a more stable amine-reactive intermediate, increasing the efficiency of the conjugation.[6][8] For challenging conjugations, more advanced reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be used, which are known for their high efficiency and ability to suppress side reactions.[9][10][11]

Q3: Why is the pH of the reaction crucial for successful conjugation?

A3: The pH of the reaction environment is a critical parameter. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[12][13] However, the subsequent reaction with the amine requires the amine to be in its unprotonated, nucleophilic form, which is favored at a slightly basic pH (7.0-8.5).[12][14] Therefore, a two-step process with different pH conditions for each step is often recommended for optimal results.[12]

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent depends on the solubility of your reactants. For biomolecules, aqueous buffers like MES (for the activation step) and PBS (for the coupling step) are common.[12] For organic-soluble molecules, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used.[4][10] It is crucial to use anhydrous (dry) solvents when working with organic-soluble reactants, as water can hydrolyze the activated intermediates.[15]

Q5: How can I purify the final conjugate?

A5: Purification is essential to remove unreacted starting materials, coupling agents, and byproducts. The choice of purification method depends on the properties of your conjugate. Common techniques for purifying PEGylated molecules include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing smaller molecules like unreacted PEG linkers and reagents.[][17]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. This can be very effective for separating PEGylated proteins from their un-PEGylated counterparts.[][17]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final product.[]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities from large biomolecule conjugates.[18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive coupling reagents (e.g., hydrolyzed EDC/NHS).Use fresh, high-quality coupling reagents. Store them under appropriate conditions (e.g., desiccated at -20°C).[19]
Suboptimal pH for activation or coupling.Optimize the pH for both the activation and coupling steps. Consider a two-step pH protocol.[12]
Presence of primary amine-containing buffers (e.g., Tris, glycine).Use non-amine containing buffers such as MES, HEPES, or PBS.[19]
Low reactant concentration.Increase the concentration of your reactants if possible to favor the bimolecular reaction.[19]
Steric hindrance around the amine or carboxylic acid.Consider using a more powerful coupling reagent like HATU.[9][11] You may also need to extend the reaction time or increase the temperature (if your molecules are stable).
Formation of Multiple Products/Side Reactions Random polymerization of molecules with both amines and carboxylic acids.Use a two-step coupling protocol where the carboxylic acid is activated first, and then the amine-containing molecule is added.[20]
Rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea.This is a common side reaction with carbodiimides.[21][22] Using an additive like NHS or Sulfo-NHS can minimize this by forming a more stable intermediate.[22]
Hydrolysis of the activated ester.Work quickly, especially at higher pH values where the NHS ester is more prone to hydrolysis.[12][23] Ensure your organic solvents are anhydrous if applicable.
Precipitation of Reactants or Product Poor solubility of one or more components in the reaction buffer.If compatible with your biomolecule, consider adding a small amount of an organic co-solvent like DMSO or DMF (e.g., up to 10-20%).[19]
Difficulty in Purifying the Conjugate Co-elution of the product with impurities.Optimize your chromatography conditions (e.g., gradient, column type).[][17] Consider using an orthogonal purification method (e.g., SEC followed by IEX).
Aggregation of the final conjugate.This can be an issue with PEGylated proteins.[24] Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing excipients.

Quantitative Data Summary

Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling

Step Reaction Optimal pH Range Recommended Buffer Rationale
1Carboxylic Acid Activation4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation.[12]
2Amine Coupling7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic.[12]

Table 2: Molar Ratios of Reagents for EDC/NHS Coupling

Reagent Molar Ratio (relative to limiting reactant) Notes
This compound1 - 1.5 equivalentsA slight excess may be used to drive the reaction to completion.
Amine-containing Molecule1 equivalent (limiting reactant)
EDC1.2 - 5 equivalentsA molar excess is typically used to ensure efficient activation.[19]
NHS/Sulfo-NHS1.2 - 5 equivalentsUsed in a similar molar excess to EDC.[19]

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation using EDC/NHS

This protocol is suitable for conjugating this compound to a water-soluble, amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

    • Add EDC and Sulfo-NHS to the this compound solution to achieve the desired molar excess (see Table 2).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[19]

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the solution of the amine-containing biomolecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[19]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[][19]

  • Analysis:

    • Analyze the purified conjugate to determine the efficiency of conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Conjugation in an Organic Solvent using HATU

This protocol is suitable for conjugating this compound to an amine-containing molecule that is soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of Reactants:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.[4]

    • In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Activation and Coupling:

    • To the stirred solution of this compound, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).[4]

    • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

    • Slowly add the solution of the amine-containing molecule to the activated linker solution.

    • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS until the starting amine is consumed.[4]

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for this compound Conjugation reagent_prep Reagent Preparation (Linker, Target Molecule, Buffers/Solvents) activation Activation of Carboxylic Acid (e.g., EDC/NHS or HATU) reagent_prep->activation coupling Coupling to Amine (Formation of Amide Bond) activation->coupling quenching Quenching (Stopping the Reaction) coupling->quenching purification Purification (SEC, IEX, or HPLC) quenching->purification analysis Analysis (LC-MS, SDS-PAGE) purification->analysis

Caption: General experimental workflow for the conjugation of this compound.

troubleshooting_logic Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Check Reagents (Freshness, Storage) start->check_reagents check_ph Verify Reaction pH (Activation & Coupling) start->check_ph check_buffer Buffer Composition (No Primary Amines) start->check_buffer optimize_ratio Optimize Molar Ratios (Increase Coupling Reagents) check_reagents->optimize_ratio Reagents OK check_ph->optimize_ratio pH OK check_buffer->optimize_ratio Buffer OK change_reagent Consider Stronger Coupling Agent (e.g., HATU) optimize_ratio->change_reagent Yield Still Low

Caption: A decision tree for troubleshooting low conjugation yield.

reaction_pathway EDC/NHS Amide Coupling Pathway COOH R-COOH (this compound) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (more stable) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis O_acylisourea->Hydrolysis NHS NHS Amide R-CO-NH-R' (Final Conjugate) NHS_ester->Amide + R'-NH2 NHS_ester->Hydrolysis Amine R'-NH2 (Target Molecule)

Caption: The reaction pathway for EDC/NHS mediated amide bond formation.

References

Common issues with Cbz-NH-PEG5-C2-acid stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbz-NH-PEG5-C2-acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this PROTAC linker in solution. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound in solution is influenced by its three main components: the Carboxybenzyl (Cbz) protecting group, the polyethylene glycol (PEG) linker, and the terminal carboxylic acid. Key concerns include:

  • Hydrolysis of the Cbz group: The Cbz group is generally stable to acids and bases but can be susceptible to cleavage under harsh acidic or alkaline conditions.[1][2]

  • Oxidative degradation of the PEG chain: The PEG linker is vulnerable to oxidative damage, which can be initiated by exposure to heat, light, and transition metals.[3][4][5] This can lead to chain scission and the formation of various byproducts.[3][6]

  • Reactions of the carboxylic acid: The terminal carboxylic acid can undergo esterification in the presence of alcohols, particularly under acidic conditions.[7]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor.

  • Acidic Conditions: While the Cbz group is relatively stable in mild acid, strong acidic conditions (e.g., excess HCl, HBr) can cause its removal.[1][2] The carboxylic acid group will remain protonated and largely inert.[8]

  • Neutral Conditions: Near-neutral pH is generally the most stable for all components of the molecule.

  • Alkaline Conditions: The Cbz group is generally stable in the presence of bases.[1] However, under certain conditions, alkaline environments can lead to the removal of the Cbz group.[2] The carboxylic acid will be deprotonated to form a carboxylate salt, which is resonance-stabilized.[7][9][10]

Q3: What solvents are recommended for dissolving and storing this compound?

A3: For short-term use, dissolving the compound in a high-purity, anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. For longer-term storage, it is best to store the compound as a solid at -20°C, protected from light and moisture.[11][12][13] Aqueous solutions should be freshly prepared and used promptly to minimize degradation.

Q4: Can I heat my solution to dissolve the this compound?

A4: Gentle heating may be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. The PEG chain can undergo thermal-oxidative degradation, especially at temperatures above 70°C in the presence of oxygen.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Problem 1: Loss of Cbz protecting group during an experiment.

Potential Cause Recommended Action
Exposure to strong acids. Avoid using strong acids in your reaction mixture. If acidic conditions are necessary, use the mildest possible acid and the shortest possible reaction time.
Presence of catalytic metals. The Cbz group is susceptible to cleavage by catalytic hydrogenolysis (e.g., Pd/C, H₂).[1][14] Ensure your reaction is free from such catalysts unless deprotection is intended.
Elevated temperatures in acidic or basic solutions. Maintain neutral pH and moderate temperatures whenever possible.

Problem 2: Degradation of the PEG linker.

Potential Cause Recommended Action
Oxidative damage from air/light. Prepare solutions fresh and use them quickly. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and protect them from light.
Presence of transition metal contaminants. Use high-purity solvents and reagents to minimize metal contamination, which can catalyze PEG degradation.
High temperatures. Avoid excessive heating of solutions containing the PEG linker.[4]

Problem 3: Unwanted side reactions of the carboxylic acid.

Potential Cause Recommended Action
Esterification with alcohol solvents. If your reaction is sensitive to ester formation, avoid using alcohol-based solvents, especially under acidic conditions. Consider using aprotic solvents like DMF or DMSO.
Amide coupling with primary/secondary amines. If your reaction mixture contains primary or secondary amines, be aware that they can react with the carboxylic acid to form amides, especially in the presence of activating agents.

Experimental Protocols

Protocol: General Handling and Storage of this compound

  • Receiving and Storage: Upon receipt, store the solid compound at -20°C in a tightly sealed container, protected from light.[11][12][13]

  • Dissolution: For preparing a stock solution, use a high-purity, anhydrous aprotic solvent such as DMF or DMSO. Briefly sonicate or gently warm if necessary to ensure complete dissolution.

  • Short-term Storage of Solutions: Store stock solutions at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Use in Experiments: When adding to an aqueous reaction, it is best to add the concentrated stock solution directly to the reaction mixture to minimize the time the compound spends in an aqueous environment before use.

Visualizations

cluster_stability Factors Affecting this compound Stability cluster_conditions Experimental Conditions cluster_degradation Potential Degradation Pathways This compound This compound pH pH This compound->pH Temperature Temperature This compound->Temperature Solvent Solvent This compound->Solvent Light/Air Light/Air This compound->Light/Air Cbz Cleavage Cbz Cleavage pH->Cbz Cleavage Strong Acid/Base PEG Oxidation PEG Oxidation Temperature->PEG Oxidation >70°C Esterification Esterification Solvent->Esterification Alcohols Light/Air->PEG Oxidation O₂

Caption: Factors influencing the stability of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Purity Verify purity of This compound Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Review_Conditions Review experimental conditions (pH, temp, solvent) Conditions_OK Conditions Optimal? Review_Conditions->Conditions_OK Analyze_Side_Products Analyze for potential degradation products Degradation_Found Degradation Product Found? Analyze_Side_Products->Degradation_Found Purity_OK->Review_Conditions Yes Purify_Reagent Purify or obtain new reagent Purity_OK->Purify_Reagent No Conditions_OK->Analyze_Side_Products Yes Modify_Protocol Modify protocol to mitigate degradation Conditions_OK->Modify_Protocol No Degradation_Found->Modify_Protocol Yes Investigate_Other Investigate other experimental variables Degradation_Found->Investigate_Other No Purify_Reagent->Start End Optimized Experiment Modify_Protocol->End Investigate_Other->End

References

Technical Support Center: Purification of Cbz-NH-PEG5-C2-acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs containing the Cbz-NH-PEG5-C2-acid linker. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying PROTACs containing the this compound linker?

A1: PROTACs, due to their hybrid nature, often possess complex structures and high molecular weights, which can lead to purification challenges.[1] Specific issues related to the this compound linker include:

  • Poor Solubility: The combination of a hydrophobic Cbz group and a polar PEG chain can result in variable solubility in common chromatography solvents.

  • Peak Tailing: The terminal carboxylic acid can interact with residual silanols on silica-based columns, leading to peak tailing in reverse-phase chromatography.[2]

  • Complex Impurity Profile: The multi-step synthesis of PROTACs can generate a variety of impurities, including starting materials, reagents, and byproducts, which may have similar chromatographic behavior to the desired product.

  • Potential for Aggregation: The PEG linker, while improving solubility, can sometimes contribute to aggregation, complicating purification and analysis.[3]

Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?

A2: A multi-step or orthogonal purification strategy is often necessary to achieve high purity.[4][5] The most common and effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for final purification of PROTACs. C18, C8, or C4 columns are typically used.[4]

  • Normal-Phase Chromatography: Useful for separating less polar impurities and can be a good initial purification step.[6]

  • Supercritical Fluid Chromatography (SFC): An increasingly popular technique for purifying complex molecules like PROTACs, offering high resolution and faster run times.[7]

  • Ion-Exchange Chromatography (IEX): Can be employed to separate the target PROTAC based on the charge of the terminal carboxylic acid.

  • Size-Exclusion Chromatography (SEC): Useful for removing smaller molecule impurities or aggregates.

Q3: Is the Cbz protecting group stable during standard purification conditions?

A3: The carboxybenzyl (Cbz) protecting group is generally stable under the acidic conditions commonly used in reverse-phase HPLC, such as mobile phases containing trifluoroacetic acid (TFA).[8][9] However, it is sensitive to catalytic hydrogenation (e.g., H₂/Pd-C), which is the standard method for its removal.[10][] Therefore, care should be taken to avoid conditions that could inadvertently cleave the Cbz group.

Q4: How does the PEG5 linker influence the purification strategy?

A4: The PEG5 linker significantly impacts the physicochemical properties of the PROTAC. Its length and flexibility can influence ternary complex formation and cell permeability.[7][12][13] From a purification standpoint, the PEG linker increases the hydrophilicity and molecular weight of the molecule.[3][14] This often necessitates the use of reverse-phase chromatography with gradients tailored to elute larger, more polar molecules. The PEG chain can also mask the properties of the core molecule, sometimes making separation from structurally similar impurities challenging.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound containing PROTAC.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing) in RP-HPLC Interaction of the terminal carboxylic acid with the silica stationary phase.[2]Add a mobile phase modifier like 0.1% TFA or formic acid to suppress the ionization of the carboxylic acid.[15][16] Consider using a column with end-capping or a different stationary phase.
The PROTAC is overloading the column.Reduce the amount of sample injected onto the column.
Co-elution of impurities with the product Impurities have similar polarity and retention characteristics to the PROTAC.Employ an orthogonal purification strategy. For example, follow up a reverse-phase separation with a normal-phase separation or SFC.[4][5]
The gradient in your HPLC method is too steep.Optimize the gradient to improve resolution between the product and impurities.
Low recovery of the PROTAC after purification The PROTAC is adsorbing to the column or tubing.Add a small percentage of a stronger solvent (e.g., isopropanol) to the mobile phase. Consider using low-adsorption vials and collection tubes.
The PROTAC has precipitated on the column.Ensure the PROTAC is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions.
Presence of unexpected peaks in the final product Degradation of the PROTAC during purification or workup.Ensure the stability of your PROTAC in the mobile phase and during solvent evaporation. Avoid prolonged exposure to strong acids or bases if your molecule is sensitive.
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all equipment before use.
Difficulty dissolving the crude PROTAC for injection The PROTAC has poor solubility in the desired injection solvent.Test a range of solvents. DMSO is often a good starting point, but ensure it is compatible with your mobile phase. A co-solvent system may be necessary.

Quantitative Data Summary

The following tables provide illustrative data on the impact of purification strategies on PROTAC purity and the effect of linker length on degradation activity. Note that these are representative examples and actual results will vary depending on the specific PROTAC molecule and experimental conditions.

Table 1: Illustrative Purity and Yield Data for a Hypothetical PROTAC Purification

Purification StepStarting Purity (by LC-MS)Final Purity (by LC-MS)Typical Yield Range
Crude Product 30-50%N/AN/A
Normal-Phase Flash Chromatography 30-50%70-85%40-60%
Preparative RP-HPLC (C18) 70-85%>95%50-70%
Supercritical Fluid Chromatography (SFC) 70-85%>98%60-80%

Table 2: Representative Data on the Impact of PEG Linker Length on PROTAC Activity

PROTAC SystemLinker Length (PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 Degrader 35085Illustrative
51595Illustrative
74090Illustrative
BTK Degrader 410070
82090
128080

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols & Workflows

General Protocol for RP-HPLC Purification
  • Column: C18, 5 µm particle size, 100 Å pore size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient might be 10-90% B over 30 minutes. This should be optimized for your specific PROTAC.

  • Flow Rate: Dependent on column dimensions.

  • Detection: UV detection at a wavelength where your compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude or partially purified PROTAC in a suitable solvent (e.g., DMSO, DMF) and filter through a 0.22 µm syringe filter before injection.

Visualizing Purification Strategies

The following diagrams illustrate common workflows and troubleshooting logic for purifying this compound containing PROTACs.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude PROTAC Mixture NP_Flash Normal-Phase Flash Chromatography Crude->NP_Flash Initial Cleanup RP_HPLC Preparative RP-HPLC NP_Flash->RP_HPLC Primary Purification SFC SFC Purification NP_Flash->SFC Alternative Final Pure PROTAC (>95%) RP_HPLC->Final SFC->Final

A typical orthogonal purification workflow for PROTACs.

Troubleshooting_Peak_Tailing Start Observe Peak Tailing in RP-HPLC Cause1 Carboxylic Acid Interaction? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Secondary Interactions? Start->Cause3 Solution1 Add 0.1% TFA to Mobile Phase Cause1->Solution1 Result Improved Peak Shape Solution1->Result Solution2 Reduce Sample Concentration Cause2->Solution2 Solution2->Result Solution3 Try Different Stationary Phase (e.g., C4, Phenyl) Cause3->Solution3 Solution3->Result

Troubleshooting logic for addressing peak tailing in RP-HPLC.

References

Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Polyethylene Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I have designed and synthesized a series of PROTACs with varying PEG linker lengths, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes, and how can I troubleshoot this?

  • Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be attributed to a suboptimal linker design. Here are key linker-related factors to investigate and the corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the target protein and an E3 ligase.[1][2][3] If the linker is not the optimal length, this complex may be unstable or may not form at all. A linker that is too short can cause steric hindrance, while a linker that is too long may not bring the proteins into sufficient proximity for ubiquitination.[3][4][][6]

      • Troubleshooting:

        • Vary Linker Length Systematically: Synthesize a broader library of PROTACs with a wider range of PEG linker lengths.[4] Small changes in the number of PEG units can have a significant impact on degradation efficacy.[4] Most successful PROTACs have linker lengths ranging from 7 to 29 atoms.[1]

        • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantitatively assess the formation and stability of the ternary complex with your different linker-length PROTACs.[1]

    • Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane to reach their intracellular target.[1][4] The PEG linker contributes significantly to the physicochemical properties of the PROTAC.

      • Troubleshooting:

        • Assess Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the passive diffusion of your PROTACs.[4] While longer PEG linkers can increase solubility, they can also increase the polar surface area, potentially reducing permeability.[4][]

        • Cellular Target Engagement: Confirm that your PROTAC is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[1]

    • Suboptimal Linker Attachment Points: The position where the linker is connected to the target protein ligand and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][][8]

      • Troubleshooting: If synthetically feasible, design and synthesize PROTACs where the linker is attached to different, solvent-exposed positions on the ligands.[4][]

Issue 2: I observe good binary binding, but no protein degradation.

  • Question: My PROTAC binds effectively to both the target protein and the E3 ligase in separate binding assays, but I don't see any degradation in cells. What is the likely linker-related cause?

  • Answer: This is a classic issue that points directly to the linker's role in facilitating a productive ternary complex.[4] Good binary binding is necessary but not sufficient for PROTAC activity. The linker's length and geometry dictate the spatial orientation of the target protein relative to the E3 ligase.[4] It is likely that your current linker length brings the two proteins together in an orientation where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing the transfer of ubiquitin and subsequent degradation.[4] The solution is to systematically test a range of linker lengths to find one that allows for a productive geometry.

Issue 3: My PROTAC's efficacy decreases at higher concentrations.

  • Question: I'm observing a bell-shaped dose-response curve, where the degradation of my target protein is less efficient at higher PROTAC concentrations. What is this phenomenon, and how is it related to the linker?

  • Answer: This is known as the "hook effect".[4][9] It occurs when, at high concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) rather than the desired productive ternary complex.[4][9] These binary complexes sequester the target protein and the E3 ligase, preventing the formation of the ternary complex required for degradation.[9] While primarily concentration-dependent, a well-designed linker that promotes positive cooperativity can help stabilize the ternary complex over the binary ones, thus mitigating the hook effect.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal PEG linker length for a PROTAC?

    • A1: There is no single optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is required to observe any degradation. For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[1][] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]

  • Q2: How does PEG linker length affect the physicochemical properties of a PROTAC?

    • A2: The PEG linker significantly influences key physicochemical properties:

      • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC due to the hydrophilicity of the ether oxygens.[1][4][9][10]

      • Cell Permeability: This is a balancing act. While PEG linkers can improve solubility, longer chains increase the molecular weight and polar surface area, which can hinder passive diffusion across the cell membrane.[4][] However, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and improving membrane traversal.[2]

      • Metabolic Stability: Linear ether chains can be susceptible to oxidative metabolism, which is an important consideration for in vivo applications.[1]

  • Q3: Should I use a flexible (PEG/alkyl) or a rigid linker?

    • A3: The choice depends on your stage of development and goals.

      • Flexible Linkers (e.g., PEG chains): These are often the best starting point because their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] However, high flexibility can come with an entropic penalty upon binding, which might reduce the stability of the ternary complex.[1]

      • Rigid Linkers (e.g., containing phenyl or piperazine groups): These can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1] This can lead to improved potency and selectivity. However, designing an effective rigid linker can be more challenging and may require structural information or more extensive screening.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [4]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation. A 16-atom linker was found to be optimal in this system.[11]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [4]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell Line
BTK Degrader 1PEG2120~70CRBNMOLM-14
BTK Degrader 2PEG345~85CRBNMOLM-14
BTK Degrader 3 PEG4 18 >95 CRBN MOLM-14
BTK Degrader 4PEG525>95CRBNMOLM-14
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[4]

Table 3: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [12][13]

LinkerDC50 (nM) [a]Dmax (%) [b]
PEG35585
PEG42095
PEG5 15 >98
PEG63092
Data footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment.[13] A lower DC50 value indicates higher potency.[13] [b] Dmax: The maximum percentage of target protein degradation achieved.[13] A higher Dmax value indicates greater efficacy.[13]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

1. Western Blot for Protein Degradation

  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.[1][12]

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density and allow them to adhere overnight.[12] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[1]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]

    • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples.[13] Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13] Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[13]

    • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[1]

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[1]

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[1]

      • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[1]

    • Ternary Complex Analysis:

      • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.

      • Inject these solutions over the immobilized protein surface. The resulting sensorgrams will show the formation of the ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha) to determine if the formation of the ternary complex is cooperative, non-cooperative, or anti-cooperative.

3. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive membrane permeability of PROTACs.[4]

  • Methodology:

    • Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution.

    • Compound Addition: The PROTAC compounds are added to the wells of the filter plate (the donor plate).

    • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.

    • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

    • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Warhead Linker E3 Ligand PROTAC->PROTAC Target Target Protein (POI) PROTAC:warhead->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 (Ternary Complex) Proteasome Proteasome Target->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Target Tags Target Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Ternary_Complex->Ub Ubiquitination

Caption: The PROTAC mechanism of action.

Linker_Optimization_Workflow cluster_workflow PROTAC Linker Optimization Workflow A Design & Synthesize PROTAC Library (Varying PEG Lengths) B Biochemical Assays (Binary Binding: SPR, ITC) A->B C Ternary Complex Assays (SPR, TR-FRET) A->C E Assess Physicochemical Properties (Solubility) A->E D Cellular Degradation Assays (Western Blot, In-Cell Western) Determine DC50 & Dmax B->D C->D G Lead PROTAC Selection (Optimal Degradation & Properties) D->G F Assess Cell Permeability (PAMPA, Caco-2) E->F F->G H In Vivo PK/PD Studies G->H

Caption: A typical experimental workflow for optimizing PROTAC linker properties.[1]

Linker_Properties_Relationship cluster_logic Logical Relationships in Linker Design Linker PEG Linker Properties Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Composition Composition Linker->Composition Ternary_Complex Ternary Complex (Stability & Cooperativity) Length->Ternary_Complex influences Physicochem Physicochemical Properties (Solubility, Permeability) Length->Physicochem influences Flexibility->Ternary_Complex influences Composition->Physicochem influences Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy determines Physicochem->Efficacy enables

Caption: Logical relationships in linker design.

References

Cbz-NH-PEG5-C2-acid linker cleavage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Cbz-NH-PEG5-C2-acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges related to the cleavage and stability of this linker.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and function of the this compound linker?

The this compound linker is a heterobifunctional molecule commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of three key components:

  • Cbz (Carboxybenzyl) protected amine: This group masks a primary amine, preventing it from reacting prematurely. The Cbz group is known for its stability under various conditions and can be selectively removed.[2]

  • PEG5 (Polyethylene Glycol) spacer: The five-unit PEG chain enhances the solubility and flexibility of the linker and the resulting conjugate.[3][4] It can also create spatial separation between the conjugated molecules, which may be important for maintaining their biological activity.[2]

  • Carboxylic acid: This terminal group allows for covalent conjugation to primary amines, such as those on the surface of proteins, through the formation of a stable amide bond.[2][3]

Q2: What are the primary methods for cleaving the Cbz group from the linker?

The most common methods for the deprotection (cleavage) of the Cbz group are:

  • Catalytic Hydrogenolysis: This is the most frequently used method due to its mild and highly efficient nature.[5] It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzyl C-O bond.[5]

  • Acidic Cleavage: Strong acids like HBr in acetic acid can effectively remove the Cbz group, particularly for substrates that are not compatible with hydrogenation.[5] Milder acidic conditions, such as with aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have also been reported to be effective and selective.[5]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol can be used for Cbz deprotection and are a good alternative for substrates with functional groups sensitive to reduction or harsh acids.[3]

Q3: What factors can affect the stability of the this compound linker?

The stability of the linker is crucial for the efficacy and safety of the final conjugate. Key factors influencing its stability include:

  • pH: The amide bond formed via the carboxylic acid is generally stable. However, the overall stability of a conjugate can be pH-dependent, especially if other acid- or base-labile groups are present in the payload or targeting moiety. Some PEG-based hydrogels have shown pH-sensitive degradation, with faster degradation under acidic conditions.[6]

  • Enzymatic Degradation: While the PEG backbone itself is generally considered resistant to enzymatic degradation, studies have shown that PEGylated compounds can be susceptible to enzymatic cleavage, particularly by enzymes like cholesterol esterase.[7] The rate of degradation can be influenced by the PEG chain length and the nature of the chemical bonds.[8][9]

  • Plasma Stability: For in vivo applications, the linker must be stable in plasma to prevent premature release of the payload.[2] The hydrophilicity imparted by the PEG5 spacer generally contributes to good plasma stability.[2] However, the presence of anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics.[10]

Troubleshooting Guides

Cbz Group Cleavage Issues

This guide addresses common problems encountered during the deprotection of the Cbz group.

Problem Possible Cause Solution
Slow or Incomplete Reaction Catalyst Poisoning: Sulfur-containing impurities or coordination of the product to the catalyst can inactivate the palladium catalyst.[3][11]Ensure high purity of the starting material and solvents. Consider adding a small amount of a weak acid like acetic acid to protonate the product amine and reduce catalyst coordination.[3]
Inactive Catalyst: The Pd/C catalyst may be old or from a poor-quality batch.[3]Use a fresh batch of high-quality Pd/C. Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[3]
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the reaction to proceed to completion.[3][11]Increase the hydrogen pressure (e.g., to 50 psi or higher) and ensure proper agitation for efficient gas-liquid mixing.[3]
Insufficient Acid Strength: The chosen acid for acidic cleavage may not be strong enough or is too dilute.[3]Switch to a stronger acid (e.g., HBr in acetic acid) or use a more concentrated solution.[3]
Side Product Formation N-Methylation: If methanol is used as a solvent at elevated temperatures during catalytic hydrogenolysis, N-methylation of the resulting amine can occur.[3]Use a different solvent like ethanol, ethyl acetate, or THF, or run the reaction at room temperature.[3]
Re-alkylation: During acidic cleavage, the benzyl cation formed can re-alkylate the product or other nucleophiles.[3]Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the benzyl cation.[3]
Reduction of Other Functional Groups: During catalytic hydrogenolysis, other reducible functional groups like alkenes, alkynes, nitro groups, or aryl halides can also be reduced.[11]Consider using transfer hydrogenolysis, which can offer better selectivity, or switch to a non-reductive cleavage method like acidic or nucleophilic cleavage.[11]
Linker Stability Issues

This guide provides insights into potential stability problems with PEGylated linkers.

Problem Possible Cause Solution
Rapid In Vivo Clearance Anti-PEG Antibodies: The immune system can recognize PEG as foreign, leading to the generation of anti-PEG antibodies and accelerated blood clearance.[10]Consider using alternative hydrophilic linkers or modifying the PEG structure to reduce immunogenicity.
Reduced Biological Activity Steric Hindrance: The PEG chain can physically block the therapeutic molecule from binding to its intended target.[10]The PEG5 chain in this linker is relatively short, but if steric hindrance is suspected, linkers with different geometries or lengths may need to be evaluated.
Premature Payload Release Enzymatic Degradation: Although generally stable, the linker may be susceptible to cleavage by certain enzymes in vivo.[7]Assess the stability of the conjugate in relevant biological matrices (e.g., plasma, serum) to determine the rate of degradation.
Aggregation Increased Hydrophobicity: The Cbz group is hydrophobic and its presence on a protein surface can lead to aggregation.[3]Optimize the number of linkers conjugated per molecule. The PEG5 spacer is intended to enhance solubility and mitigate this.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection

This is a general protocol for the cleavage of the Cbz group using catalytic hydrogenolysis and may require optimization for specific substrates.

Materials:

  • This compound conjugated molecule

  • Palladium on carbon (10% w/w)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol or ethanol) in a reaction flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Purge the flask with an inert gas like nitrogen or argon.

  • Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • If necessary, purify the product further by chromatography.

Protocol 2: Stability Assessment in Plasma

This protocol provides a general method to evaluate the stability of the linker-drug conjugate in plasma.

Materials:

  • This compound conjugated molecule

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS)

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution with PBS to a final concentration appropriate for your analytical method.

  • Add the diluted conjugate solution to pre-warmed plasma to achieve the desired final concentration (the final concentration of the organic solvent should be low, typically <1%).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding a protein precipitation agent (e.g., cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by a validated analytical method (e.g., LC-MS) to quantify the amount of intact conjugate remaining.

  • Calculate the half-life of the conjugate in plasma.

Visualizations

Cbz_Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Methods cluster_outcome Outcome Cbz_Conjugate This compound Conjugate Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2) Cbz_Conjugate->Hydrogenolysis Mild, efficient Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Cbz_Conjugate->Acid_Cleavage For H2-sensitive groups Nucleophilic_Cleavage Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Cbz_Conjugate->Nucleophilic_Cleavage For reduction-sensitive groups Deprotected_Amine Deprotected Amine Conjugate Hydrogenolysis->Deprotected_Amine Side_Products Potential Side Products Hydrogenolysis->Side_Products Reduction of other groups Acid_Cleavage->Deprotected_Amine Acid_Cleavage->Side_Products Re-alkylation Nucleophilic_Cleavage->Deprotected_Amine

Caption: Workflow for Cbz group cleavage from the linker.

Stability_Factors Linker_Stability This compound Linker Stability pH pH Environment Linker_Stability->pH Influences hydrolysis Enzymes Enzymatic Degradation Linker_Stability->Enzymes Potential for cleavage Plasma Plasma Components Linker_Stability->Plasma Anti-PEG antibodies Structural_Features Structural Features (PEG Chain, Amide Bond) Linker_Stability->Structural_Features Inherent stability

Caption: Factors influencing linker stability.

References

Overcoming steric hindrance in Cbz-NH-PEG5-C2-acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the coupling of Cbz-NH-PEG5-C2-acid, particularly in sterically hindered situations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

A1: this compound is a bifunctional linker molecule. It contains a carboxylic acid group for coupling to an amine, a polyethylene glycol (PEG) spacer (PEG5) to enhance solubility and provide distance, and a carbobenzyloxy (Cbz) protected amine, which can be deprotected for further functionalization. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]

Q2: What causes steric hindrance during the coupling of this compound?

A2: Steric hindrance in these coupling reactions can arise from several factors:

  • The substrate: The amine-containing molecule to which the linker is being coupled may have a bulky structure, such as a complex heterocyclic core or adjacent bulky functional groups.[2]

  • The linker itself: While the PEG chain provides flexibility, the Cbz protecting group and the atoms alpha to the carboxylic acid can contribute to steric bulk.

  • The reaction environment: In solid-phase peptide synthesis (SPPS), the resin matrix can create a sterically hindered environment.[3] Additionally, aggregation of peptide chains on the solid support can impede access to the reactive sites.[4]

Q3: Which coupling reagents are recommended for sterically hindered couplings involving this compound?

A3: For sterically hindered couplings, more potent activating reagents are generally required. Aminium/uronium salts like HATU, HCTU, and COMU are highly recommended due to their high reactivity and ability to form highly reactive OAt or Oxyma esters.[2][5] Phosphonium salts such as PyBOP and PyAOP are also effective and can be good alternatives.[2] For substrates particularly prone to racemization, T3P® can be an excellent choice.[2] Traditional carbodiimide reagents like DCC, even with additives like HOBt, may be less effective for challenging couplings.[6]

Q4: How can I monitor the progress of my coupling reaction?

A4: For solid-phase synthesis, the Kaiser test is a common method to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates that the coupling is likely complete. For solution-phase synthesis, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the consumption of the starting materials.[4]

Q5: What are the typical conditions for removing the Cbz protecting group after coupling?

A5: The Cbz group is typically removed by catalytic hydrogenolysis. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[7][8] Alternative methods, such as transfer hydrogenation using ammonium formate, may be used if other functional groups in the molecule are sensitive to standard hydrogenation conditions.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Use fresh, high-quality coupling reagents. - Switch to a more potent coupling reagent like HATU or COMU.[2][4] - Pre-activate the this compound with the coupling reagent and a base for a few minutes before adding your amine.[4]
Steric hindrance at the amine.- Increase the excess of the this compound and coupling reagent (e.g., 2-5 equivalents).[4] - Extend the reaction time (e.g., 2-4 hours or even overnight).[4] - Consider performing the reaction at a slightly elevated temperature, but monitor for side reactions.
Poor solubility or aggregation.- Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1).[4] - For solid-phase synthesis, ensure proper swelling of the resin.
Presence of water in the reaction.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Incomplete Reaction (Solid-Phase) Incomplete coupling detected by Kaiser test.- Perform a second coupling (double coupling) with fresh reagents.[9] - After the first coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Presence of Side Products Racemization of chiral centers.- Avoid prolonged pre-activation times.[4] - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA.[4] - Perform the reaction at a lower temperature (e.g., 0°C).[4]
Guanidinylation of the N-terminal amine.This can occur when using HATU or HBTU.[2] Consider switching to a phosphonium salt reagent like PyBOP or an Oxyma-based reagent like COMU to avoid this side reaction.[2]

Quantitative Data on Coupling Reagents

The following table summarizes the performance of common coupling reagents in sterically hindered systems. While specific yields for this compound will be substrate-dependent, this data provides a general comparison.

ReagentReagent TypeTypical Yield in Hindered SystemsKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltHighVery efficient, fast reaction times, good for hindered couplings.[2]Based on potentially explosive HOAt, can cause guanidinylation of N-terminal amines.[2][5]
COMU Aminium/Uronium SaltHighEfficiency comparable to HATU, safer (Oxyma-based), water-soluble byproducts.[2][5]Can have limited stability in solution.[2]
HBTU Aminium/Uronium SaltHighPopular and efficient reagent with generally soluble byproducts.[2]Can have allergenic potential, based on potentially explosive HOBt.[2][5]
PyBOP Phosphonium Salt>90% ConversionEfficient, avoids guanidinylation side reactions.[2]Generally less reactive than HATU.[2]
T3P® Phosphonic AnhydrideHighExcellent for substrates prone to racemization, non-hazardous and water-soluble byproducts.[2]Different application mechanism compared to other reagents.[2]
DCC/DIC CarbodiimideVariable (often lower)Inexpensive and widely used.[5]Can be inefficient for hindered couplings, can cause racemization without additives.[6]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU in Solution Phase

Materials:

  • Amine-containing substrate (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.4 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing substrate in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the amine-containing substrate to the pre-activated linker solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of this compound using COMU on Solid-Phase

Materials:

  • Resin with a free N-terminal amine (1.0 eq)

  • This compound (3.0 eq)

  • COMU (3.0 eq)

  • DIPEA (6.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • If necessary, deprotect the N-terminal amine of the resin-bound peptide (e.g., using 20% piperidine in DMF for Fmoc deprotection) and wash thoroughly with DMF.

  • In a separate vessel, dissolve the this compound and COMU in anhydrous DMF.

  • Add DIPEA to the activation solution and mix for 1-2 minutes.

  • Add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction for completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, filter the resin and repeat the coupling step with fresh reagents (double coupling).

  • Once the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Dry the resin under vacuum.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation linker This compound activated_linker Activated Ester Intermediate linker->activated_linker reagent Coupling Reagent (e.g., HATU) reagent->activated_linker base Base (e.g., DIPEA) base->activated_linker product Cbz-Protected Conjugate activated_linker->product Nucleophilic Attack amine Amine Substrate (R-NH2) amine->product

Caption: General workflow for the coupling of this compound.

troubleshooting_logic start Low Coupling Yield? cause1 Inefficient Reagent? start->cause1 Check cause2 Steric Hindrance? start->cause2 Check cause3 Aggregation? start->cause3 Check solution1 Use Potent Reagent (HATU, COMU) cause1->solution1 Solution solution2 Increase Reagent Excess & Reaction Time cause2->solution2 Solution solution3 Use 'Magic Mixture' (DCM/DMF/NMP) cause3->solution3 Solution

Caption: Troubleshooting logic for low-yield this compound couplings.

References

Technical Support Center: Improving Ternary Complex Formation with Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTACs (Proteolysis-Targeting Chimeras) synthesized with the Cbz-NH-PEG5-C2-acid linker. This linker is a flexible, hydrophilic PEG-based linker used to connect a target protein binder to an E3 ligase binder, facilitating the formation of a productive ternary complex for targeted protein degradation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

A1: The this compound is a heterobifunctional linker crucial for constructing your PROTAC.[2] Its components serve specific functions:

  • PEG5 (Polyethylene Glycol, 5 units): This is the main spacer. Its length and flexibility are critical for allowing the target protein and the E3 ligase to come together in a productive orientation for ubiquitination.[4] The PEG motif also increases the water solubility and can improve the cell permeability of the PROTAC molecule.[5][6][7]

  • Cbz-NH- and -C2-acid: These are the reactive ends used for covalently attaching your E3 ligase ligand and your target protein binder during synthesis.[1][2] The linker's properties significantly influence the stability and geometry of the ternary complex.[8]

Q2: How does the linker's length and composition affect ternary complex formation?

A2: The linker is a critical determinant of PROTAC efficacy.[6]

  • Length: The distance between the target protein and the E3 ligase must be optimal. A linker that is too short may cause steric hindrance, preventing complex formation. A linker that is too long might lead to unproductive binding or a decrease in complex stability. PEG linkers allow for systematic changes in length to find the optimal degradation efficiency.[5]

  • Composition: The PEG component enhances hydrophilicity, which can improve solubility.[6] However, the overall physicochemical properties of the PROTAC, influenced by the linker, will affect its ability to cross cell membranes and engage its targets within the cell.[9]

Q3: What is the "hook effect" and how can I mitigate it?

A3: The hook effect is a phenomenon where the efficiency of ternary complex formation, and consequently protein degradation, decreases at high concentrations of the PROTAC.[10][11] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the desired ternary complex.[8] To mitigate this, it is essential to perform a full dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration that maximizes ternary complex formation and degradation.[8][10] The results often yield a bell-shaped curve.[10]

Q4: My PROTAC is not very soluble. Could the linker be the cause?

A4: While PEG linkers are incorporated to improve solubility, the overall solubility of the PROTAC is determined by the combination of the two ligands and the linker.[5][6] If your target-binding and E3-binding ligands are highly hydrophobic, the PEG5 linker may not be sufficient to ensure aqueous solubility. You may need to consider synthesizing analogs with longer PEG chains or modifying the ligands themselves.

Q5: How can I confirm that my PROTAC is forming a ternary complex?

A5: Several biophysical and in-cell assays can be used to confirm and quantify ternary complex formation:

  • Biophysical Assays (with purified proteins):

    • AlphaLISA® / TR-FRET: These are proximity-based assays that generate a signal when tagged versions of the target protein and E3 ligase are brought together by the PROTAC.[10][12][13][]

    • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the binary interactions and the formation of the ternary complex on a sensor chip.

    • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can determine the thermodynamic parameters of complex formation, including cooperativity.

  • In-Cell Assays (in a cellular environment):

    • NanoBRET™: This assay measures bioluminescence resonance energy transfer between a tagged target protein and a tagged E3 ligase in live cells, providing real-time evidence of complex formation.[][15]

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon PROTAC binding and ternary complex formation.[8][15]

Troubleshooting Guide

Problem StatementPossible Cause(s)Recommended Solution(s)
No or Weak Target Protein Degradation 1. Inefficient Ternary Complex Formation: The linker length or geometry may be suboptimal, or there could be negative cooperativity.[16][17] 2. Poor Cell Permeability: The PROTAC may not be entering the cells effectively due to its size or physicochemical properties.[9] 3. Low Protein Expression: The target protein or the E3 ligase may be expressed at very low levels in the chosen cell line.[18] 4. PROTAC Instability: The compound may be rapidly metabolized or degraded in cell culture media or within the cell.[19]1. Directly Assay Ternary Complex Formation: Use biophysical assays like AlphaLISA or SPR to confirm if the complex forms with purified proteins.[10] Consider synthesizing analogs with different linker lengths (e.g., PEG3, PEG7). 2. Assess Target Engagement in Cells: Use CETSA or NanoBRET to confirm the PROTAC is reaching its target inside the cell.[8] If permeability is low, consider linker modifications to improve properties. 3. Verify Protein Expression: Use Western Blot to confirm robust expression of both the target protein and the recruited E3 ligase in your cell model. Include a positive control cell line if possible.[18] 4. Evaluate Compound Stability: Use LC-MS/MS to measure the half-life of your PROTAC in cell media and lysates.[8]
"Hook Effect" Observed in Dose-Response Curve High PROTAC Concentration: At high concentrations, binary complexes (PROTAC-Target or PROTAC-E3 Ligase) are favored, preventing the formation of the productive ternary complex.[10][11]Optimize PROTAC Concentration: Titrate the PROTAC across a wide concentration range (e.g., from low pM to high µM) to identify the optimal concentration window for degradation. The peak of the bell-shaped curve represents the optimal concentration.[10]
Good Ternary Complex Formation (Biophysical Assay) but No Degradation (Cellular Assay) 1. Poor Cell Permeability/Efflux: The PROTAC engages targets in a purified system but cannot reach them in a cellular context or is actively pumped out of the cell.[9] 2. Incorrect E3 Ligase Choice: The chosen E3 ligase may not be competent for ubiquitinating the target protein in the cellular environment, even if a complex is formed.[20] 3. Ubiquitination Site Inaccessibility: The lysine residues on the target protein's surface may not be accessible to the E2 ubiquitin-conjugating enzyme when the ternary complex is formed.1. Confirm Cellular Target Engagement: Use NanoBRET or CETSA.[15] If efflux is suspected, co-treat with known efflux pump inhibitors. 2. Test an Alternative E3 Ligase: Synthesize a new PROTAC that recruits a different E3 ligase (e.g., VHL instead of CRBN).[20] 3. Structural Modeling: Use computational modeling to predict the structure of the ternary complex and assess the proximity of surface lysines to the E3 ligase's active site.[16]
Inconsistent Western Blot Results 1. Sample Degradation: Protein degradation can occur during sample preparation and storage.[18] 2. Low Protein Load: Insufficient total protein loaded onto the gel can make detection of the target difficult.[18] 3. Antibody Issues: The primary antibody may not be specific or sensitive enough.1. Use Fresh Lysates and Inhibitors: Always add protease and phosphatase inhibitors to your lysis buffer.[18] Store lysates at -80°C and avoid repeated freeze-thaw cycles. 2. Increase Protein Load: Load at least 20-30 µg of total protein per lane. For low-expression targets, this may need to be increased.[18] 3. Validate Antibody: Use a positive control lysate and check the antibody manufacturer's recommendations for dilution and incubation conditions.

Quantitative Data Presentation

When reporting data for your PROTAC, a structured table is essential for clear comparison and interpretation.

Compound IDTarget Binding (KD, nM)E3 Ligase Binding (KD, nM)Ternary Complex Cooperativity (α)Degradation Potency (DC50, nM)Max Degradation (Dmax, %)
PROTAC-1251505.21595
PROTAC-2281451.125060
Negative Control>10,000160N/A>10,000<10
  • KD: Dissociation constant, measures binary binding affinity.

  • α (Cooperativity): A measure of how the binding of one protein influences the binding of the other. α = (KD of PROTAC to Protein A * KD of PROTAC to Protein B) / (KD of PROTAC to Protein A in presence of B * KD of PROTAC to Protein B in presence of A). An α > 1 indicates positive cooperativity, which is often desirable.[21]

  • DC50: Concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: AlphaLISA Assay for Ternary Complex Formation

This protocol outlines the detection of a ternary complex between a GST-tagged target protein, a His-tagged E3 ligase, and a PROTAC.

  • Reagent Preparation:

    • Prepare all reagents in 1X AlphaLISA Assay Buffer.[10]

    • Prepare a 5X solution of the GST-tagged target protein.

    • Prepare a 5X solution of the His-tagged E3 ligase complex.

    • Prepare a 5X serial dilution of the PROTAC. Final DMSO concentration should be <0.5%.[10]

    • Prepare a 5X mix of Anti-GST AlphaLISA Acceptor beads and Anti-His Alpha Donor beads.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 5X PROTAC dilution to the wells.

    • Add 5 µL of the 5X GST-tagged target protein.

    • Add 5 µL of the 5X His-tagged E3 ligase.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 5X bead mixture.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Controls:

    • No PROTAC control (buffer only) to determine background signal.[10]

    • Controls with only one binding partner (e.g., JQ1 for BRD4, or thalidomide for CRBN) to ensure the signal is specific to the ternary complex.[10]

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for the desired time (e.g., 18-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of each protein sample onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3->Ternary Ub Ubiquitination (Poly-Ub chain added to POI) Ternary->Ub E1/E2 Enzymes Proteasome 26S Proteasome Ub->Proteasome Degradation Target Protein Degraded Proteasome->Degradation Experimental_Workflow A 1. PROTAC Synthesis (Using this compound linker) B 2. Biophysical Assays (Purified Proteins) A->B C Confirm Ternary Complex Formation? (e.g., AlphaLISA, SPR) B->C D 3. Cellular Assays (Live Cells) C->D Yes G Troubleshoot / Redesign (e.g., Modify Linker) C->G No E Confirm Target Degradation? (e.g., Western Blot, MS) D->E F 4. Downstream Analysis (Phenotypic Assays, In Vivo Studies) E->F Yes E->G No G->A Troubleshooting_Tree Start Start: No/Weak Target Degradation in Cellular Assay Q1 Does PROTAC form a complex with purified proteins? (Test via AlphaLISA/SPR) Start->Q1 A1_No Problem: Poor Ternary Complex Formation Solution: Redesign linker (length/type) or attachment points. Q1->A1_No No Q2 Does PROTAC engage the target in live cells? (Test via CETSA/NanoBRET) Q1->Q2 Yes A2_No Problem: Poor Cell Permeability/Efflux Solution: Modify linker to improve physicochemical properties. Q2->A2_No No A2_Yes Problem: Post-binding issue (e.g., Ubiquitination failure) Solution: Test alternative E3 ligase, check for accessible lysines. Q2->A2_Yes Yes

References

Validation & Comparative

Validating PROTAC Efficacy: A Comparative Guide to Cbz-NH-PEG5-C2-acid Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of PROTACs synthesized with the Cbz-NH-PEG5-C2-acid linker against other alternatives, supported by experimental data and detailed protocols for validation.

The this compound linker is a polyethylene glycol (PEG)-based linker, a class widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[1][3] The inclusion of a PEG5 unit offers a balance of flexibility and length, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

Quantitative Comparison of PROTAC Performance with PEG Linkers

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax).[1] The following tables summarize synthesized data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, comparing the in vitro degradation and cellular permeability of PROTACs with varying PEG linker lengths. While specific data for the this compound linker is not publicly available, the data for a PEG5 linker serves as a strong proxy.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: A lower value indicates higher potency. Dmax: A higher value indicates more complete degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [1]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG32.515
PEG44.125
PEG5 5.2 35
PEG63.828

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value suggests better passive diffusion.

The data indicates that for BRD4-targeting PROTACs, a PEG5 linker provides the optimal balance of high degradation potency and favorable cell permeability and oral bioavailability.[1] This underscores the critical importance of linker length optimization for each specific PROTAC system.

Experimental Protocols for PROTAC Validation

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[1]

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4][5]

Protocol:

  • Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across the cell membrane.[5][6]

Protocol:

  • Prepare Donor Plate: Add a solution of the PROTAC in a buffer that mimics the pH of the small intestine to the donor wells of a 96-well microplate.

  • Prepare Acceptor Plate: Fill the acceptor wells with a buffer solution.

  • Assemble PAMPA Sandwich: Place a filter plate coated with a lipid mixture (to simulate the cell membrane) on top of the donor plate, and then place the acceptor plate on top of the filter plate.

  • Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (VA * Cacceptor) / (Area * Time * (Cdonor - Cacceptor)) Where:

    • VA is the volume of the acceptor well.

    • Cacceptor is the concentration of the PROTAC in the acceptor well.

    • Area is the surface area of the filter.

    • Time is the incubation time.

    • Cdonor is the initial concentration of the PROTAC in the donor well.

Visualizing PROTAC Mechanism of Action and Validation Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC validation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Validation_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Activity Validation cluster_analysis Data Analysis Linker This compound Linker PROTAC Synthesized PROTAC Linker->PROTAC Warhead Target-binding Ligand (Warhead) Warhead->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->PROTAC DegradationAssay Protein Degradation Assay (Western Blot) PROTAC->DegradationAssay PermeabilityAssay Cell Permeability Assay (PAMPA) PROTAC->PermeabilityAssay DC50_Dmax Determine DC50 & Dmax DegradationAssay->DC50_Dmax PKStudies Pharmacokinetic Studies (In Vivo) PermeabilityAssay->PKStudies Papp_Bioavailability Determine Papp & Bioavailability PermeabilityAssay->Papp_Bioavailability PKStudies->Papp_Bioavailability Final_Assessment Overall PROTAC Efficacy Assessment DC50_Dmax->Final_Assessment Papp_Bioavailability->Final_Assessment

Caption: Experimental workflow for PROTAC validation.

References

A Comparative Guide to Cbz-NH-PEG5-C2-acid and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial linker that connects the two. The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[1][2]

Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length and composition can be modified to optimize PROTAC performance.[3][4] This guide provides a comparative analysis of Cbz-NH-PEG5-C2-acid, a specific PEG linker, in the context of other PEG linkers of varying lengths, supported by representative experimental data and detailed protocols.

The Role of PEG Linkers in PROTAC Performance

PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The repeating ethylene glycol units increase the hydrophilicity of the often large and lipophilic PROTAC molecules, improving their aqueous solubility and facilitating their handling and formulation.[3]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic molecules, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation that shields its polar surface area, potentially enhancing its ability to traverse the cell membrane.[3]

  • Tunable Length and Flexibility: The length of the PEG chain can be precisely adjusted to achieve the optimal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.[1][2]

The selection of an appropriate linker is a critical step in PROTAC optimization, as even minor changes in linker length or composition can significantly impact degradation efficiency.[5]

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length on PROTAC efficacy, the following tables summarize key performance indicators for a representative series of PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths. This compound would be a building block for a PROTAC with a PEG5 linker.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [6]

PROTAC LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [6][7]

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3~8503.2~1801.815
PEG4~8942.8~1901.225
PEG5 ~938 2.4 ~200 0.9 30
PEG6~9822.0~2100.720
  • cLogP: A measure of the lipophilicity of a compound.

  • TPSA (Topological Polar Surface Area): A predictor of drug transport properties.

  • Papp (Apparent Permeability Coefficient): A measure of cell permeability.

The data clearly demonstrates a structure-activity relationship where a PEG5 linker provides the optimal balance of high degradation potency (lowest DC50 and highest Dmax) and favorable pharmacokinetic properties in this specific BRD4-targeting PROTAC series. This highlights the importance of empirical testing to determine the optimal linker length for each target and E3 ligase pair.[5]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

The evaluation of a novel PROTAC involves a systematic workflow to characterize its efficacy and mechanism of action.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., using this compound) In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cell_Treatment Cell Culture and Treatment Synthesis->Cell_Treatment Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Ubiquitination_Assay Target Ubiquitination Assay (Co-IP) Cell_Treatment->Ubiquitination_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Cell_Treatment->Cell_Viability Off_Target_Analysis Off-Target Analysis (Proteomics) Western_Blot->Off_Target_Analysis In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Cell_Viability->In_Vivo_Studies Off_Target_Analysis->In_Vivo_Studies

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC performance.

Protocol 1: Western Blot for Protein Degradation Quantification[8][9]

This protocol describes the standard method to measure the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cell line of interest (e.g., MV4-11 for BRD4)

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.[1]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer to each well and incubating on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil to denature the proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Target Ubiquitination Assay (Co-Immunoprecipitation)[8]

This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell culture reagents and treated cell lysates (from Protocol 1)

  • Lysis buffer containing deubiquitinase (DUB) inhibitors

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Anti-ubiquitin primary antibody

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Lysis:

    • Lyse cells treated with the PROTAC or vehicle control in a buffer containing DUB inhibitors to preserve ubiquitin chains.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody specific to the protein of interest to form an antibody-POI complex.

    • Add Protein A/G magnetic beads to the lysates to capture the antibody-POI complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal in the PROTAC-treated sample compared to the control indicates that the PROTAC is inducing ubiquitination of the target protein.[8]

Conclusion

The linker is a critical component of a PROTAC molecule, and its properties, particularly its length, significantly influence the efficacy of the resulting degrader. The representative data for BRD4-targeting PROTACs demonstrates that a systematic variation of the PEG linker length is crucial for optimizing degradation potency and pharmacokinetic properties. While this compound is a valuable building block for constructing PROTACs with a PEG5 linker, the optimal linker length must be empirically determined for each specific target protein and E3 ligase combination. The provided protocols offer a standardized framework for the evaluation and comparison of novel PROTACs, enabling researchers to make data-driven decisions in the design and development of next-generation protein degraders.

References

The great linker debate: Cbz-NH-PEG5-C2-acid vs. Alkyl Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the critical choice of linker chemistry in the design of Proteolysis Targeting Chimeras (PROTACs).

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's success. Its chemical composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and efficacy of the degrader. This guide provides an objective, data-driven comparison of two prevalent flexible linker classes: polyethylene glycol (PEG) linkers, exemplified by Cbz-NH-PEG5-C2-acid, and traditional alkyl linkers.

At a Glance: Key Differences and Performance Attributes

The choice between a hydrophilic PEG linker and a hydrophobic alkyl linker involves a crucial trade-off between aqueous solubility and cell permeability. While direct head-to-head comparisons in a single study are not always available, the following table summarizes the general characteristics and performance metrics based on trends reported in the literature.

FeatureThis compound (PEG Linker)Alkyl Linker
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Polarity HydrophilicHydrophobic
Aqueous Solubility Generally higher, improving formulation and bioavailability.[1]Generally lower, which can pose challenges for solubility.[1]
Cell Permeability Can be enhanced by shielding polar groups through intramolecular hydrogen bonds.[1]Can enhance passive permeability due to hydrophobicity.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally considered metabolically stable.[1]
Ternary Complex Formation The flexibility of the PEG chain can facilitate productive ternary complex formation.[1]The conformational freedom of alkyl chains can also support ternary complex formation.[1]
Degradation Efficacy (DC₅₀/Dₘₐₓ) Can achieve potent degradation, with efficacy often dependent on linker length.[1]Can also lead to potent degradation, though efficacy is sensitive to linker length and composition.[2]
Synthesis Can be more challenging and costly to synthesize.Synthetically accessible and chemically stable.

Quantitative Performance Analysis: A Case Study on BRD4 Degraders

To illustrate the impact of linker composition and length on PROTAC performance, the following tables present synthesized data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4). This data highlights the structure-activity relationship (SAR) for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a von Hippel-Lindau (VHL) E3 ligase ligand, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG41.225
PEG5 1.5 35
PEG61.128
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides an optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[3]

Visualizing the Path to Degradation

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Poly_Ub_POI Polyubiquitinated POI Ubiquitination->Poly_Ub_POI Leads to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.

PROTAC_Workflow start Start: PROTAC Design (Linker Selection) synthesis PROTAC Synthesis start->synthesis in_vitro_assays In Vitro Assays synthesis->in_vitro_assays cell_based_assays Cell-Based Assays synthesis->cell_based_assays ternary_complex Ternary Complex Formation (SPR, ITC, etc.) in_vitro_assays->ternary_complex ubiquitination Ubiquitination Assay in_vitro_assays->ubiquitination data_analysis Data Analysis & SAR ternary_complex->data_analysis ubiquitination->data_analysis degradation Protein Degradation (Western Blot for DC₅₀/Dₘₐₓ) cell_based_assays->degradation cytotoxicity Cytotoxicity Assay cell_based_assays->cytotoxicity degradation->data_analysis cytotoxicity->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterate end End: Candidate Selection optimization->end Proceed

Caption: A generalized experimental workflow for the design, synthesis, and evaluation of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.

Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., human cell line relevant to the target protein) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Include a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[4]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to measure the binary interaction.

    • Inject the target protein (POI) over the immobilized E3 ligase to assess non-specific binding.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.

    • An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association and dissociation rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) for the ternary complex.[5]

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and biotinylated ubiquitin in an assay buffer.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Detect polyubiquitinated target protein using streptavidin-HRP (to detect biotin-ubiquitin) or a specific antibody against the target protein. An upward shift in the molecular weight of the target protein indicates ubiquitination.

Conclusion

The selection of an appropriate linker is a pivotal step in the design of efficacious PROTACs. This compound, as a PEG-based linker, offers the advantage of enhanced hydrophilicity, which can improve the solubility and pharmacokinetic properties of a PROTAC. However, as comparative data suggests, the interplay between linker composition, length, and the specific protein targets is complex. Alkyl linkers, while more hydrophobic, provide synthetic simplicity and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a diverse set of linkers to achieve potent and selective protein degradation.

References

The Goldilocks Dilemma: Optimizing PROTAC Efficacy Through PEG Linker Length for Estrogen Receptor α Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. A critical, yet often nuanced, component is the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the efficacy of different length polyethylene glycol (PEG) linkers in PROTACs designed to degrade the Estrogen Receptor α (ERα), a key target in breast cancer therapy. The data presented underscores the principle that linker length is not a matter of "longer is better," but rather a "just right" scenario for optimal ternary complex formation and subsequent protein degradation.

The fundamental role of the linker in a PROTAC is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex.[1][2] This complex is a prerequisite for the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] The length, composition, and flexibility of the linker are paramount in achieving the correct geometry for this interaction. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long linker can lead to inefficient ubiquitination.[2]

Comparative Efficacy of ERα-Targeting PROTACs with Varying PEG Linker Lengths

A systematic investigation into the impact of linker length on the degradation of ERα revealed a clear dependency on the number of atoms in the linker chain.[3][4][5][6] The study utilized a series of PROTACs with identical ERα and E3 ligase (von Hippel-Lindau, VHL) binding moieties, connected by PEG linkers of varying lengths. The efficacy of these PROTACs was assessed by measuring the remaining ERα levels in MCF-7 breast cancer cells after treatment.

Table 1: Impact of PEG Linker Length on ERα Degradation

PROTAC Linker Length (atoms)ERα Degradation (%) at 100 nM
9~40%
12~60%
16>80%
19~60%
21~40%

The data clearly indicates that a 16-atom linker provided the optimal distance for maximal ERα degradation, achieving over 80% reduction in protein levels.[3][4][5][6] Shorter and longer linkers resulted in significantly diminished degradation, highlighting the critical nature of linker length optimization. Interestingly, the binding affinity of the PROTACs to ERα was found to be similar across the different linker lengths, suggesting that the observed differences in degradation efficacy are primarily due to the efficiency of ternary complex formation.[3]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., ERα) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

Western_Blot_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7 cells) Treatment 2. Treatment (Varying PROTAC concentrations and linker lengths) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE (Protein separation by size) Protein_Quant->SDS_PAGE Transfer 6. Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-ERα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify band intensity) Detection->Analysis

Caption: Western Blot analysis for PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[2]

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Plate MCF-7 breast cancer cells in 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • PROTAC Preparation: Prepare stock solutions of the ERα-targeting PROTACs with different PEG linker lengths in DMSO. Further dilute the stock solutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Aspirate the old medium from the wells and replace it with the medium containing the various PROTAC concentrations or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

Protocol 2: Western Blot for ERα Degradation
  • Cell Lysis: After the 48-hour treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations for all samples. Prepare the samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of the ERα bands and a loading control (e.g., β-actin or GAPDH) using image analysis software. Normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.

Conclusion

The length of the PEG linker is a critical design parameter in the development of effective PROTACs. The presented data for ERα-targeting PROTACs demonstrates that there is an optimal linker length that maximizes the formation of a productive ternary complex, leading to potent and efficient protein degradation. This "Goldilocks" principle, where the linker is neither too short nor too long, is a key consideration for the rational design of PROTACs for various therapeutic targets. Systematic evaluation of a range of linker lengths is therefore an essential step in the optimization of this promising class of therapeutic agents.

References

The Influence of PEGylation on PROTAC Selectivity: A Comparative Analysis Centered on the Cbz-NH-PEG5-C2-acid Linker Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a PEG5-based Linker's Impact on Proteolysis Targeting Chimera (PROTAC) Performance.

In the rapidly evolving field of targeted protein degradation, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting element is a critical determinant of a PROTAC's efficacy and selectivity. This guide offers a comparative analysis of the Cbz-NH-PEG5-C2-acid linker's core polyethylene glycol (PEG) structure and its influence on PROTAC selectivity, supported by experimental data from studies utilizing PROTACs with varying PEG linker lengths.

The this compound is a functionalized building block used in the synthesis of PROTACs, featuring a five-unit PEG chain. The carboxybenzyl (Cbz) group serves as a protecting group for an amine, facilitating controlled chemical synthesis, while the terminal carboxylic acid allows for conjugation to a target protein ligand or an E3 ligase ligand. The central PEG5 moiety imparts specific physicochemical properties, such as hydrophilicity and defined spatial separation, which are pivotal in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). While direct head-to-head comparisons of this exact commercial linker are not extensively published, the impact of the PEG5 core on PROTAC selectivity can be effectively evaluated by examining data from analogous PROTACs where the PEG linker length is the variable.

Quantitative Data Summary

The following tables summarize quantitative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the epidermal growth factor receptor (EGFR) family of kinases, illustrating the impact of PEG linker length on degradation potency and selectivity.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC LinkerDC50 (nM) [a]Dmax (%) [b]Reference Compound(s)
PEG3 5585JQ1-based VHL-recruiting PROTAC
PEG4 2095JQ1-based VHL-recruiting PROTAC
PEG5 15 >98 JQ1-based VHL-recruiting PROTAC
PEG6 3092JQ1-based VHL-recruiting PROTAC

[a] DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved.

This synthesized data for BRD4-targeting PROTACs demonstrates that a PEG5 linker can provide an optimal length for potent and efficacious degradation, outperforming both shorter and longer PEG chains in this specific context.[1]

Table 2: Linker-Mediated Selectivity in EGFR vs. HER2 Degradation

PROTAC Linker ModificationTarget ProteinsDegradation ProfileReference Compound(s)
Original Alkyl/Ether Linker EGFR & HER2Degrades both EGFR and HER2Lapatinib-based CRBN-recruiting PROTAC
Addition of a single PEG unit EGFR & HER2Selectively degrades EGFR; HER2 degradation is abolished Lapatinib-based CRBN-recruiting PROTAC

This case study highlights the profound impact of even minor modifications to the linker, where the introduction of a single PEG unit can dramatically shift the selectivity of a PROTAC between two closely related kinases.[2] This underscores the linker's role in dictating the geometry of the ternary complex, which is crucial for selective degradation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTACs are provided below.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3][4]

Objective: To determine the DC50 and Dmax of a PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

Ternary Complex Formation Assay (AlphaLISA)

This assay quantifies the formation of the ternary complex in a cell-free system.[5]

Objective: To measure the cooperativity and stability of the ternary complex.

Protocol:

  • Reagent Preparation: Prepare dilutions of the target protein (e.g., GST-tagged BRD4), the E3 ligase complex (e.g., FLAG-tagged VHL-ElonginB-ElonginC), and the PROTAC in an appropriate assay buffer.

  • Assay Plate Setup: Add the target protein, E3 ligase complex, and PROTAC dilutions to a 384-well assay plate. Include controls lacking one of the components.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

  • Signal Detection: Incubate the plate in the dark and measure the AlphaLISA signal using an appropriate plate reader. The signal is proportional to the amount of ternary complex formed.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in PROTAC-mediated protein degradation and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow A PROTAC Synthesis (incorporating this compound linker) B Cell Treatment with PROTAC A->B D Ternary Complex Formation Assay (e.g., AlphaLISA) A->D C Western Blot for Protein Degradation B->C E Data Analysis (DC50, Dmax, Cooperativity) C->E D->E F Selectivity Profiling (e.g., vs. Homologous Proteins) E->F

Caption: Experimental workflow for PROTAC evaluation.

Selectivity_Concept cluster_2 Linker-Mediated Selectivity PROTAC_A PROTAC with Linker A Target1 Target Protein 1 (e.g., EGFR) PROTAC_A->Target1 Target2 Target Protein 2 (e.g., HER2) PROTAC_A->Target2 PROTAC_B PROTAC with Linker B (e.g., +PEG5) PROTAC_B->Target1 PROTAC_B->Target2 Complex_A1 Productive Ternary Complex Target1->Complex_A1 Complex_B1 Productive Ternary Complex Target1->Complex_B1 Complex_A2 Productive Ternary Complex Target2->Complex_A2 Complex_B2 Non-Productive Ternary Complex Target2->Complex_B2 E3 E3 Ligase E3->Complex_A1 E3->Complex_A2 E3->Complex_B1 E3->Complex_B2

Caption: Linker's role in selective ternary complex formation.

References

A Comparative Guide to Western Blot Analysis of Protein Degradation: Featuring Cbz-NH-PEG5-C2-acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for analyzing protein degradation by Western blot, with a focus on the use of Proteolysis Targeting Chimeras (PROTACs) synthesized with the Cbz-NH-PEG5-C2-acid linker. We will objectively compare the performance of this PROTAC-based approach with alternative techniques, namely cycloheximide (CHX) chase assays and the use of molecular glue degraders. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.

Introduction to Targeted Protein Degradation and the Role of this compound

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers a more decisive and often more durable response by removing the target protein entirely.

PROTACs are at the forefront of TPD. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The carbobenzyloxy (Cbz) protecting group allows for controlled, sequential synthesis of the PROTAC.

Comparative Analysis of Protein Degradation Methods

This section compares the performance of PROTACs (exemplified by those using PEG-based linkers like this compound), cycloheximide (CHX) chase assays, and molecular glue degraders for monitoring protein degradation via Western blot.

Disclaimer: The following tables present representative data compiled from various studies to illustrate the typical performance of each method. The data is not from a single head-to-head comparative experiment and should be interpreted as a general guide rather than a direct comparison of efficacy.

Quantitative Performance Metrics
MethodKey ParametersTypical Values/ObservationsAdvantagesLimitations
PROTACs (PEG-based) DC50 (Concentration for 50% degradation) Dmax (Maximum degradation)DC50: Sub-nanomolar to micromolar range Dmax: Often >90%High specificity for the target protein; Catalytic activity allows for sustained degradation at low concentrations.Requires specific binder for the target protein and E3 ligase; "Hook effect" can be observed at high concentrations.
Cycloheximide (CHX) Chase Protein Half-life (t1/2) Highly variable depending on the protein (minutes to hours)Simple and widely used method; Does not require specific binders.Global inhibition of protein synthesis can have secondary effects on cell physiology and degradation pathways.[1]
Molecular Glues Degradation Efficiency Can achieve potent and selective degradation (e.g., >90%)Smaller molecular weight than PROTACs, often with better pharmacokinetic properties.[2][3][4]Discovery is often serendipitous; rational design is challenging.[5]
Qualitative Comparison
FeaturePROTACs (this compound based)Cycloheximide (CHX) Chase AssayMolecular Glue Degraders
Mechanism of Action Induces proximity between the target protein and an E3 ligase.Globally inhibits protein synthesis.Stabilizes the interaction between an E3 ligase and a "neo-substrate".
Specificity High, determined by the target-binding ligand.Non-specific, affects all protein synthesis.Can be highly specific, but off-target effects are possible.
Mode of Action Catalytic, one PROTAC molecule can induce the degradation of multiple target proteins.Stoichiometric inhibition of translation.Catalytic, similar to PROTACs.
Experimental Complexity Moderate, requires synthesis of the PROTAC molecule.Low, involves adding a single reagent to cell culture.Moderate to high, requires screening or rational design of the molecular glue.

Experimental Protocols

Western Blot Analysis of Protein Degradation using a this compound-based PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using the this compound linker and subsequently analyzing its-induced protein degradation by Western blot.

Part A: PROTAC Synthesis (Conceptual Outline)

  • Amide Coupling: The carboxylic acid moiety of the this compound linker is activated and coupled to an amine-containing ligand for the E3 ubiquitin ligase (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand).

  • Deprotection: The Cbz protecting group on the other end of the linker is removed, typically by hydrogenolysis, to expose a primary amine.

  • Second Amide Coupling: The newly exposed amine is then coupled to a carboxylic acid-containing ligand for the protein of interest (POI).

  • Purification: The final PROTAC conjugate is purified using techniques such as flash chromatography or HPLC.

Part B: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein amount for all samples.

    • Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cycloheximide (CHX) Chase Assay Protocol

This protocol describes how to measure the half-life of a protein using a CHX chase assay followed by Western blot analysis.[6][7][8]

  • Cell Culture:

    • Seed cells in multiple wells of a 6-well plate to allow for harvesting at different time points.

  • CHX Treatment:

    • Treat cells with an appropriate concentration of cycloheximide (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line to ensure effective inhibition of protein synthesis without causing significant cytotoxicity.[6]

  • Time-Course Harvesting:

    • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the protein level before degradation begins.

  • Cell Lysis, Protein Quantification, and Western Blotting:

    • Follow steps 2-8 as described in the PROTAC Western blot protocol for each time point.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control at each time point.

    • Normalize the target protein signal to the loading control.

    • Plot the percentage of remaining protein (relative to the 0-hour time point) against time.

    • Determine the protein half-life (t1/2) from the degradation curve.

Molecular Glue-Mediated Protein Degradation Analysis Protocol

This protocol outlines the general steps for analyzing protein degradation induced by a molecular glue.

  • Cell Culture and Treatment:

    • Seed cells and treat with a range of molecular glue concentrations, similar to the PROTAC protocol. Include a vehicle control.

  • Cell Lysis and Western Blotting:

    • Follow the same procedures for cell lysis, protein quantification, sample preparation, SDS-PAGE, transfer, and immunoblotting as described for the PROTAC protocol.

  • Data Analysis:

    • Quantify the degradation of the target protein to determine the potency and efficacy of the molecular glue, similar to the analysis for PROTACs.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targets for Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degrades Western_Blot_Workflow cluster_workflow Western Blot Workflow for Protein Degradation Analysis A 1. Cell Culture & Treatment (PROTAC, CHX, or Molecular Glue) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis (Densitometry) G->H Method_Comparison cluster_comparison Logical Comparison of Protein Degradation Methods cluster_protac_char PROTAC Characteristics cluster_chx_char CHX Chase Characteristics cluster_mg_char Molecular Glue Characteristics Methods Protein Degradation Analysis Methods PROTAC PROTACs (e.g., this compound based) Methods->PROTAC CHX Cycloheximide (CHX) Chase Methods->CHX MG Molecular Glues Methods->MG P1 Targeted Degradation PROTAC->P1 P2 Catalytic PROTAC->P2 P3 Requires Target Binder PROTAC->P3 C1 Global Protein Synthesis Inhibition CHX->C1 C2 Measures Protein Half-life CHX->C2 C3 Non-specific CHX->C3 M1 Targeted Degradation MG->M1 M2 Catalytic MG->M2 M3 Induces Neo-Substrate Interaction MG->M3

References

Mass Spectrometry Analysis of Cbz-NH-PEG5-C2-acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of Proteolysis Targeting Chimeras (PROTACs) by mass spectrometry is a critical component in the drug discovery pipeline, enabling researchers to confirm molecular integrity, quantify exposure in biological systems, and understand complex biological interactions. This guide provides a comparative overview of the mass spectrometry analysis of PROTACs containing the Cbz-NH-PEG5-C2-acid linker, offering insights into expected analytical behavior and detailed experimental protocols.

Principles of PROTAC Mass Spectrometry

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[1] The linker, such as the this compound moiety, plays a crucial role in the PROTAC's efficacy and physicochemical properties.[2] Mass spectrometry is employed for several key aspects of PROTAC research:

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) is used to verify the exact mass of the synthesized PROTAC, confirming its elemental composition.

  • Purity Assessment: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the purity of a PROTAC sample by separating it from synthetic intermediates and impurities.[3]

  • Quantification in Biological Matrices: Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying PROTAC concentrations in complex samples like plasma, which is essential for pharmacokinetic studies.[4]

  • Study of Biological Interactions: Native mass spectrometry can be utilized to observe the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase, providing insights into the mechanism of action.[5][6]

Characteristics of this compound PROTACs in Mass Spectrometry

The this compound linker imparts specific characteristics to a PROTAC that influence its behavior in mass spectrometry analysis:

  • The Cbz (Benzyloxycarbonyl) Group: This protecting group is readily identifiable in mass spectra. During fragmentation in the mass spectrometer, it can produce characteristic neutral losses or fragment ions, aiding in structural elucidation.

  • The PEG5 (Pentaethylene Glycol) Chain: The polyethylene glycol chain enhances solubility and can influence the chromatographic retention time. In the mass spectrum, PEGylated compounds often exhibit a characteristic pattern of repeating units (44 Da for each ethylene glycol unit), which can be observed in the fragmentation pattern.

  • The C2-acid Terminus: The carboxylic acid group provides a site for conjugation to other parts of the PROTAC molecule. It can also be a site of in-source fragmentation or neutral loss (e.g., loss of H₂O or CO₂).

Comparative Analysis

The choice of linker can significantly impact the analytical characteristics of a PROTAC. The following table compares a hypothetical PROTAC containing the this compound linker with other PROTAC classes.

FeatureThis compound PROTACAlkyl Chain Linker PROTACClick-Chemistry Linker PROTAC
Ionization Efficiency Moderate to high, depending on the overall molecule.Generally high due to hydrophobicity.High, often containing easily ionizable triazole groups.
**Chromatographic Behavior (Reversed-Phase) **Earlier elution compared to purely alkyl linkers of similar length due to the polarity of the PEG chain.Later elution due to increased hydrophobicity.Elution time is dependent on the specific click chemistry linker used.
Characteristic MS/MS Fragments Cleavage of the PEG chain yielding a ladder-like pattern with 44 Da spacing. Loss of the Cbz group or fragments thereof.Fragmentation of the alkyl chain, often resulting in a series of hydrocarbon losses.Fragmentation of the triazole ring and other specific linker components.
Solubility Generally good aqueous solubility due to the PEG linker.[2]Lower aqueous solubility.Variable, depending on the linker structure.
Potential for Adduct Formation Can form adducts with sodium and potassium ions due to the PEG chain's affinity for cations.Less prone to alkali metal adduct formation.Adduct formation is dependent on the linker's functional groups.

Experimental Protocols

LC-MS/MS for Quantification in Plasma

This protocol outlines a general method for the quantification of a this compound PROTAC in a biological matrix.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50% acetonitrile in water.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the precursor ion (the protonated molecule [M+H]⁺) and at least two characteristic product ions. The specific m/z values will depend on the exact mass of the PROTAC.

Native Mass Spectrometry for Ternary Complex Analysis

This protocol provides a general workflow for observing the formation of the PROTAC-induced ternary complex.[5][6]

a. Sample Preparation

  • Prepare solutions of the target protein, the E3 ligase, and the this compound PROTAC in a volatile buffer suitable for native MS (e.g., 150 mM ammonium acetate).

  • Incubate the components at an appropriate temperature and for a sufficient time to allow complex formation. A typical starting point is a 1:1:5 molar ratio of target protein:E3 ligase:PROTAC.

b. Native MS Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer capable of preserving non-covalent interactions, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: A nano-electrospray ionization (nESI) source.

  • Source Conditions: Use gentle source conditions (e.g., low capillary voltage, low source temperature) to minimize in-source dissociation of the complex.

  • Mass Range: A wide mass range is required to detect the high molecular weight ternary complex.

Visualizations

PROTAC_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Extraction Supernatant Extraction Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant PK Pharmacokinetic Modeling Quant->PK PROTAC_MoA cluster_Ternary Ternary Complex Formation POI Target Protein POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 Ub Ubiquitin POI_PROTAC_E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

Navigating the Maze: A Comparative Guide to Cellular Permeability Assays for Cbz-NH-PEG5-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical step in advancing these novel therapeutics from the bench to the clinic. This guide provides a comprehensive comparison of key cellular permeability assays, offering insights into their application for PROTACs, with a focus on structures incorporating the Cbz-NH-PEG5-C2-acid linker.

PROTACs, with their larger molecular size and complex structures, often present unique challenges in cellular uptake compared to traditional small molecules. The this compound linker, a common building block in PROTAC design, imparts specific physicochemical properties that influence this permeability. Evaluating and overcoming permeability hurdles is paramount for achieving desired efficacy. This guide delves into the most utilized assays—Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2, and Madin-Darby Canine Kidney (MDCK) cell-based assays—presenting a comparative analysis of their methodologies, outputs, and suitability for assessing PROTAC permeability.

At a Glance: Comparing Cellular Permeability Assays

To facilitate a clear understanding of the strengths and limitations of each assay, the following table summarizes their key characteristics.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Permeability AssayMDCK (Madin-Darby Canine Kidney) Permeability Assay
Principle Passive diffusion across an artificial lipid membrane.Transport across a polarized monolayer of human colon adenocarcinoma cells.Transport across a polarized monolayer of canine kidney epithelial cells.
Transport Mechanisms Passive diffusion only.Passive diffusion, active transport, and efflux.[1][2]Primarily passive diffusion and active efflux (especially in MDR1-transfected cells).[3]
Throughput HighMedium to LowHigh
Cost LowHighMedium
Biological Relevance Low (no active transport)High (mimics human intestinal epithelium).[2]Medium (good model for blood-brain barrier and efflux).[4][5]
Prediction Predicts passive permeability.Predicts human intestinal absorption and identifies substrates of efflux transporters.[2][6]Predicts brain penetration and identifies P-gp substrates.[3][4][7]
Suitability for PROTACs Useful for initial screening of passive permeability, but may be misleading as it doesn't account for active transport or efflux, which can be significant for PROTACs.[8]Considered a more reliable model for PROTACs as it can identify efflux liabilities and provide a more holistic view of intestinal permeability.[8]Valuable for assessing blood-brain barrier penetration and specifically identifying P-glycoprotein (P-gp) efflux, a common issue for PROTACs.[3]

Quantitative Permeability Data for PROTACs

The following tables present a compilation of experimental data from published studies, showcasing the permeability of different PROTACs across various assay platforms. While specific data for a PROTAC containing the exact this compound linker is not publicly available, the data for PROTACs with other PEG linkers provides valuable insights into the expected permeability range and the influence of molecular properties.

Table 1: Comparative Permeability of PROTACs Across Different Cell Lines

CompoundAssay SystemApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Reference
ARV-771 LLC-PK12.5 ± 0.11.5 ± 0.2
MDR1 MDCK-II1.8 ± 0.325.6 ± 3.1
Caco-20.5 ± 0.187.6 ± 1.5
ARV-110 LLC-PK11.2 ± 0.21.1 ± 0.1
MDR1 MDCK-II0.9 ± 0.115.4 ± 2.5
Caco-2Negligible-
KT-474 LLC-PK13.1 ± 0.41.8 ± 0.3
MDR1 MDCK-II2.1 ± 0.257.5 ± 2.2
Caco-20.8 ± 0.135.2 ± 4.1

This data highlights the significant impact of efflux transporters on PROTAC permeability, as evidenced by the high efflux ratios in MDR1-MDCK-II and Caco-2 cells compared to the LLC-PK1 cell line, which has lower transporter activity.

Table 2: Permeability of Androgen Receptor (AR) PROTACs with PEG Linkers

PROTACAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 (Cereblon ligand, PEG linker) PAMPABLQ-
Caco-2 (A→B)1.78.4
Caco-2 (B→A)14.1
PROTAC 20d (VHL ligand, PEG linker) PAMPABLQ-
Caco-2 (A→B)BLQ>12
Caco-2 (B→A)8.6

BLQ = Below Limit of Quantification. This data demonstrates that even with a hydrophilic PEG linker, the passive permeability of these PROTACs in the PAMPA assay was very low. The Caco-2 data reveals that these PROTACs are subject to significant efflux.

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable permeability data. Below are representative methodologies for the key assays discussed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the ability of a compound to passively diffuse from a donor compartment, through a filter plate coated with a lipid-in-dodecane solution, to an acceptor compartment.

Protocol:

  • A filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane).

  • The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells.

  • The acceptor wells are filled with a fresh buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)

    where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Caco-2 Permeability Assay

Principle: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters similar to the human small intestine, to assess both passive and active transport.[2]

Protocol:

  • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical to basolateral (A→B) permeability, the test PROTAC is added to the apical (upper) chamber, and the amount that transports to the basolateral (lower) chamber is measured over time.

  • For basolateral to apical (B→A) permeability, the compound is added to the basolateral chamber, and transport to the apical chamber is measured.

  • Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and analyzed by LC-MS/MS.

  • The apparent permeability (Papp) is calculated from the flux of the compound across the monolayer. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[6]

MDCK Permeability Assay

Principle: This assay uses a monolayer of Madin-Darby Canine Kidney cells, often transfected with a specific transporter like human MDR1 (P-gp), to assess permeability and identify substrates of that transporter.[3][4]

Protocol:

  • MDCK cells (wild-type or MDR1-transfected) are seeded on permeable filter supports and cultured until a confluent monolayer is formed (typically 3-5 days).

  • Monolayer integrity is confirmed by TEER measurement.

  • The permeability assessment is performed similarly to the Caco-2 assay, with the test PROTAC added to either the apical or basolateral chamber.

  • Samples are collected from the receiver chamber over time and quantified by LC-MS/MS.

  • Papp values and the efflux ratio are calculated. A significant increase in the efflux ratio in MDR1-MDCK cells compared to wild-type MDCK cells indicates that the compound is a P-gp substrate.[7]

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and the relationships between these assays, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test PROTAC (e.g., this compound PROTAC) Assay_Setup Assay Plate Setup (PAMPA, Caco-2, or MDCK) Compound->Assay_Setup Incubation Incubation (Defined time and temperature) Assay_Setup->Incubation Sampling Sample Collection (Donor and Acceptor/Basolateral compartments) Incubation->Sampling LCMS LC-MS/MS Analysis (Quantification of PROTAC) Sampling->LCMS Calculation Calculation of Papp and Efflux Ratio LCMS->Calculation Interpretation Data Interpretation (Permeability Classification) Calculation->Interpretation

Figure 1. A generalized workflow for cellular permeability assays.

G cluster_assays Permeability Assay Types cluster_mechanisms Transport Mechanisms Assessed cluster_relevance Primary Application PAMPA PAMPA Passive Passive Diffusion PAMPA->Passive Screening High-Throughput Screening (Passive Permeability) PAMPA->Screening Caco2 Caco-2 Caco2->Passive Active Active Transport & Efflux Caco2->Active Intestinal Human Intestinal Absorption (Oral Bioavailability) Caco2->Intestinal MDCK MDCK MDCK->Passive MDCK->Active (especially MDR1) BBB Blood-Brain Barrier Penetration & P-gp Efflux MDCK->BBB

Figure 2. Comparison of different cellular permeability assays.

Conclusion: Selecting the Right Assay for Your PROTAC

The selection of an appropriate cellular permeability assay is a critical decision in the development of PROTACs containing the this compound linker or other similar structures. While PAMPA can serve as a rapid, high-throughput initial screen for passive permeability, its limitations in capturing the complex transport mechanisms often at play with PROTACs necessitate the use of more physiologically relevant cell-based assays.

The Caco-2 assay is widely regarded as the gold standard for predicting human intestinal absorption and is highly recommended for evaluating orally administered PROTACs. For PROTACs intended for CNS targets, the MDCK assay, particularly with MDR1-overexpressing cells, provides invaluable information on blood-brain barrier penetration and susceptibility to P-gp efflux.

Ultimately, a multi-assay approach, beginning with a high-throughput screen like PAMPA, followed by more detailed characterization in Caco-2 and/or MDCK assays for promising candidates, will provide the most comprehensive understanding of a PROTAC's permeability profile. This strategic approach will enable researchers to make more informed decisions, optimize PROTAC design, and accelerate the development of these promising new therapeutics.

References

In Vivo Stability of Cbz-NH-PEG5-C2-acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of linkers is a critical parameter in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker must remain intact in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of the in vivo stability of the Cbz-NH-PEG5-C2-acid linker, examining its components and performance against common alternatives.

The this compound linker is comprised of three key components: a carboxybenzyl (Cbz) protected amine, a polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid for conjugation. The stability of this linker is influenced by the enzymatic and chemical environment in vivo.

Comparative Stability of Linker Components

The overall in vivo stability of a linker is determined by its constituent chemical bonds. Here, we compare the stability of the carbamate bond in the Cbz group and the ether bonds within the PEG chain to other common linker chemistries.

Linker TypeBond TypeIn Vivo StabilityPrimary Cleavage MechanismReferences
Cbz-Carbamate CarbamateGenerally stable, but can be susceptible to enzymatic cleavage.Carboxylesterases.[1][2][3]
Alkyl Carbon-CarbonHighly stable.Generally resistant to enzymatic cleavage.[4]
Ester EsterProne to hydrolysis by esterases.Esterases.
Valine-Citrulline (Val-Cit) PeptideStable in human plasma, but can be unstable in murine plasma.Cathepsin B (intracellularly), Carboxylesterase 1C (in mouse plasma).[2][3]
PEG (Ether) EtherHighly stable.Generally resistant to enzymatic cleavage.[5]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for preclinical development. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse) to identify potential species-specific differences in metabolism.[2]

Materials:

  • Test linker-drug conjugate

  • Control compound with a known stable linker

  • Human and mouse plasma (freshly prepared with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable molecule)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test and control compounds in DMSO.

  • Incubate the compounds at a final concentration of 1-10 µM in plasma at 37°C.[2]

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.[2]

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard. This precipitates plasma proteins and stops enzymatic activity.[2]

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the percentage of the remaining parent compound versus time.

  • Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the concentration-time curve.

Protocol 2: Mouse Pharmacokinetic (PK) Study

Objective: To determine the in vivo stability and pharmacokinetic profile of the linker-drug conjugate in a murine model.

Materials:

  • Test linker-drug conjugate

  • Formulation vehicle (e.g., saline, PEG400, Tween 80)

  • Male or female mice (e.g., CD-1 or C57BL/6)

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Formulate the test compound in a suitable vehicle for intravenous (IV) and/or oral (PO) administration.

  • Administer a single dose of the compound to a cohort of mice (n=3-5 per time point).

  • Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.[6]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

  • Quantify the concentration of the parent compound and any potential metabolites in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate key pharmacokinetic parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizing Workflows and Pathways

To better understand the processes involved in assessing linker stability, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics iv_start Incubate linker conjugate in human/mouse plasma iv_sample Sample at multiple time points iv_start->iv_sample iv_quench Quench with ACN & internal standard iv_sample->iv_quench iv_analyze LC-MS/MS analysis iv_quench->iv_analyze iv_t12 Calculate in vitro t½ iv_analyze->iv_t12 ivv_start Administer conjugate to mice (IV/PO) ivv_sample Collect blood samples at time points ivv_start->ivv_sample ivv_process Process to plasma ivv_sample->ivv_process ivv_analyze LC-MS/MS analysis ivv_process->ivv_analyze ivv_pk Calculate PK parameters (AUC, t½, CL) ivv_analyze->ivv_pk

Fig. 1: Experimental workflow for in vitro and in vivo stability assessment.

metabolic_pathway Parent Cbz-NH-PEG5-C2-Drug Metabolite2 Cbz-NH-PEG5-COOH (Drug cleavage) Parent->Metabolite2 Potential Minor Pathway Enzyme Carboxylesterases Parent->Enzyme Metabolite1 HOOC-PEG5-C2-Drug (Cbz cleavage) Enzyme->Metabolite1 Primary Pathway

References

A Comparative Guide to PROTAC Linkers: Benchmarking Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex, as well as its overall physicochemical properties.[1][] This guide provides a comparative analysis of Cbz-NH-PEG5-C2-acid, a polyethylene glycol (PEG)-based linker, against other commonly employed PROTAC linkers, with a focus on alkyl chains.

This compound is a heterobifunctional, PEG-based PROTAC linker.[3] Its structure features a 5-unit PEG chain, which imparts hydrophilicity and flexibility, bookended by a carbobenzyloxy (Cbz)-protected amine and a carboxylic acid for conjugation.[3] While direct head-to-head benchmarking studies for this specific linker are not extensively published, its performance can be inferred by examining the well-documented characteristics of PEG linkers in comparison to other classes, such as alkyl linkers.[4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4][5] The choice of linker—its composition, length, and rigidity—profoundly influences these parameters.[1][6] The following table summarizes representative data from various studies to illustrate the impact of linker type and length on PROTAC performance.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[1]
TBK1VHLAlkyl/Ether21396[1]
BRD4CRBNPEG1-2 PEG units> 5000-[1]
BRD4CRBNPEG4-5 PEG units< 500-[1]
ERαVHLPEG12> 100~50[7]
ERαVHLPEG1610> 80[7]
PI3K (p110γ)VHLC8 Alkyl842.2388.6[8]
mTORVHLC8 Alkyl845.474.9[8]

Key Observations:

  • Linker Length is Critical: For a given target and E3 ligase pair, there is often an optimal linker length. Linkers that are too short may not allow for the formation of a stable ternary complex, while excessively long linkers can also be detrimental.[1][7][9] For instance, with ERα degradation, a 16-atom linker was significantly more effective than a 12-atom linker.[7]

  • Composition Matters: The choice between a PEG and an alkyl linker can have a profound impact on PROTAC activity. PEG linkers, like this compound, generally increase the hydrophilicity and solubility of the PROTAC molecule.[10][11] This can be advantageous for improving pharmacokinetic properties. However, in some cases, the flexibility and hydrophilicity of PEG linkers may not be optimal for ternary complex formation.[1] For example, for CRBN-mediated degradation, an alkyl linker was more effective than a PEG linker.[1]

  • Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains are the most common due to their synthetic accessibility and their ability to allow the PROTAC to adopt a conformation suitable for ternary complex formation.[][8] However, there is growing interest in more rigid linkers, such as those containing piperazine or piperidine rings, which can improve the stability of the ternary complex and enhance drug-like properties.[][8]

Impact on Physicochemical Properties

Beyond degradation efficiency, the linker significantly influences a PROTAC's drug-like properties, such as permeability and metabolic stability.

Permeability

Due to their high molecular weight, PROTACs often exhibit low cell permeability.[12] The linker can be modulated to improve this property.

Linker TypeGeneral Impact on PermeabilitySupporting Evidence
PEG Can have a variable effect. While increasing hydrophilicity, which may not favor passive diffusion, the flexibility can sometimes aid in membrane traversal.In a study of Androgen Receptor PROTACs, the switch to a PEG-linker had a marked influence on permeability, in some cases increasing it.[13]
Alkyl Generally more hydrophobic, which can improve passive permeability.A study on VH032-based PROTACs showed that subtle changes in the linker, including its lipophilicity, could lead to a 100-fold difference in permeability as measured by PAMPA.[12]
Metabolic Stability

The linker is often a site of metabolic modification. Its composition can influence the overall stability of the PROTAC.

Linker TypeGeneral Impact on Metabolic StabilitySupporting Evidence
PEG Generally, PEGylation can shield molecules from metabolic enzymes, potentially increasing their half-life.In a comparative study, a PROTAC with a 4-unit PEG linker showed a significantly longer half-life in human liver microsomes (> 240 min) compared to one with an 8-atom alkyl chain (18.2 min).[14]
Alkyl Alkyl chains can be susceptible to oxidation by cytochrome P450 enzymes.The major metabolite of the PROTAC dBet1 was found to be a hydroxylation product on the alkyl linker.[15]

Experimental Protocols

To facilitate the benchmarking of new PROTAC linkers, detailed methodologies for key experiments are provided below.

Cellular Degradation Assay (Western Blot)

This assay is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment : Plate cells at a density that will result in 70-80% confluency at the time of treatment.[16] Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[16][17]

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.[16]

  • Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a membrane.[16] Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin), followed by an appropriate HRP-conjugated secondary antibody.[16]

  • Detection and Quantification : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16] Quantify the band intensities and normalize the target protein level to the loading control.[16]

  • Data Analysis : Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[16][18]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound.[19]

  • Preparation : A filter plate is coated with a lipid solution (e.g., in dodecane) to form an artificial membrane.[19]

  • Assay : The test compound is added to the donor wells. The plate is then placed into an acceptor plate containing buffer.[19]

  • Incubation : The plate assembly is incubated for a specified time (e.g., 5 hours) at room temperature.[19]

  • Quantification : The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.[19]

  • Data Analysis : The permeability coefficient (Pe) is calculated from the concentration of the compound in the donor and acceptor wells.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[14][20]

  • Preparation : Prepare a stock solution of the test compound. Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration in buffer.[14][20]

  • Reaction : In a 96-well plate, mix the test compound, liver microsomes, and an NADPH regenerating system to initiate the metabolic reaction.[20][21] Incubate at 37°C.[20]

  • Termination : At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[14][20]

  • Sample Processing and Analysis : Centrifuge the plate to pellet the precipitated proteins.[14] Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[14]

  • Data Analysis : Calculate the percentage of the compound remaining over time. From this, determine the half-life (t½) and intrinsic clearance (CLint).[14][21]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI recruits Ubiquitin Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Lysis 2. Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Membrane Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Data Analysis (DC50, Dmax) Detection->Analysis

Caption: Standard experimental workflow for determining PROTAC-mediated protein degradation.

Linker_Optimization_Logic Start Define POI and E3 Ligase Design_Linkers Design Linker Library (Varying Length & Composition) Start->Design_Linkers Synthesis Synthesize PROTACs Design_Linkers->Synthesis Degradation_Assay Cellular Degradation Assay (DC50, Dmax) Synthesis->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Synthesis->Permeability_Assay Stability_Assay Metabolic Stability Assay (e.g., Microsomal) Synthesis->Stability_Assay Analyze_Data Analyze SAR Degradation_Assay->Analyze_Data Permeability_Assay->Analyze_Data Stability_Assay->Analyze_Data Lead_PROTAC Lead PROTAC Identified Analyze_Data->Lead_PROTAC Optimal Profile Iterate Iterate Design Analyze_Data->Iterate Suboptimal Profile Iterate->Design_Linkers

Caption: Logical workflow for the iterative optimization of PROTAC linkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Cbz-NH-PEG5-C2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential procedural information for the safe disposal of Cbz-NH-PEG5-C2-acid, a PEG-based PROTAC linker. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the supplier-provided documentation for any specific handling instructions.[1] As a standard practice, researchers should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be managed through a certified hazardous waste disposal program. The following workflow outlines the necessary steps for proper disposal.

G A 1. Characterize Waste B 2. Segregate Waste A->B Non-hazardous solid C 3. Select Appropriate Waste Container B->C D 4. Label Container Clearly C->D E 5. Store in Designated Area D->E F 6. Arrange for Professional Disposal E->F

References

Personal protective equipment for handling Cbz-NH-PEG5-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Cbz-NH-PEG5-C2-acid, a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research. As the toxicological properties of this specific compound have not been thoroughly investigated, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesPowder-free, chemical-resistant nitrile gloves. The outer glove should extend over the cuff of the lab coat.Prevents skin absorption of the compound and solvents. Double gloving allows for the immediate removal of the outer glove in case of contamination.
Eye Protection Safety GogglesANSI Z87.1-compliant, splash-proof safety goggles.Protects eyes from splashes of the chemical or solvents.
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or Chemical Fume HoodA NIOSH-approved N95 respirator should be used when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling airborne particles of the solid compound. All handling of the solid and its solutions should ideally be performed in a chemical fume hood.

Quantitative Exposure Limits

The following table summarizes the known occupational exposure limits for related substances. No specific exposure limit has been established for this compound.

SubstanceLimit TypeValueOrganization
Polyethylene Glycol (inhalable fraction)MAK200 mg/m³DFG (Germany)[1]
N,N-Dimethylformamide (DMF)PEL (8-hour TWA)10 ppmOSHA[2]
Dichloromethane (DCM)PEL (8-hour TWA)25 ppmOSHA[3]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; MAK: Maximale Arbeitsplatz-Konzentration.

Step-by-Step Handling and Experimental Protocol

3.1. Preparation and Handling of Solid Compound:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid compound, do so in a chemical fume hood to avoid inhalation of any airborne powder. Use a disposable weighing dish.

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For handling larger quantities of the solid outside a fume hood, an N95 respirator is recommended.

3.2. Preparation of Stock Solutions:

This compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM).[4] These solvents have their own associated hazards.

  • Solvent Handling: Handle all solvents within a chemical fume hood. Be aware that DMSO can enhance the absorption of other chemicals through the skin.[5]

  • Dissolution: Slowly add the solvent to the weighed this compound to avoid splashing. If necessary, sonication can be used to aid dissolution.

  • Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years).

First Aid Measures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention. For exposure to solutions containing phenol-based reagents, initial rinsing with water should be followed by swabbing with polyethylene glycol 300 (PEG-300).[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes any unused solid compound, contaminated weighing dishes, and contaminated personal protective equipment (e.g., gloves, disposable lab coats). Collect this waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or expired solutions of this compound, as well as any solvents used for rinsing glassware, should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour chemical waste down the drain.[10]

  • Sharps Waste: Any needles or syringes used in experiments with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling Solid cluster_experiment Experimentation cluster_disposal Disposal A Don PPE: Lab Coat, Goggles, Double Gloves B Prepare Fume Hood A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Stock Solution (in Fume Hood) C->D E Perform Experiment (in Fume Hood) D->E Use in experiment F Segregate Waste: Solid, Liquid, Sharps E->F Generate waste G Label Hazardous Waste F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cbz-NH-PEG5-C2-acid
Reactant of Route 2
Reactant of Route 2
Cbz-NH-PEG5-C2-acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。